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  • Product: 1-(2-Methylbenzyl)piperidin-4-ol
  • CAS: 414882-65-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-(2-Methylbenzyl)piperidin-4-ol in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing process chemistry, crystallization, formulation, and purification. This g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing process chemistry, crystallization, formulation, and purification. This guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(2-Methylbenzyl)piperidin-4-ol, a substituted piperidine derivative. Due to the absence of extensive public data for this specific molecule, this document focuses on predicting its solubility based on physicochemical principles and provides a detailed, field-proven methodology for its empirical determination. We present a step-by-step protocol for the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, enabling researchers to generate reliable and reproducible solubility data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solvent Selection

In pharmaceutical development, understanding the solubility of a drug candidate like 1-(2-Methylbenzyl)piperidin-4-ol is fundamental.[1] Solubility data dictates the choice of solvents for synthesis, purification, and, crucially, for creating stable and bioavailable dosage forms.[1] Poorly characterized solubility can lead to significant delays and failures in the drug development pipeline.[2] Piperidine derivatives are a common scaffold in medicinal chemistry, appearing in numerous approved drugs, making a robust understanding of their physical properties essential.[3][]

This guide addresses the specific challenge of 1-(2-Methylbenzyl)piperidin-4-ol. We will first dissect its molecular structure to predict its behavior in various solvent classes. Subsequently, we will provide a gold-standard experimental protocol to empower researchers to generate precise solubility data.

Physicochemical Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[5][6][7]

Molecular Structure of 1-(2-Methylbenzyl)piperidin-4-ol:

  • Piperidin-4-ol Ring: This core structure contains two key functional groups:

    • A tertiary amine: The nitrogen atom is a hydrogen bond acceptor and contributes to the molecule's basicity.[8]

    • A hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor, significantly increasing polarity and the potential for interaction with protic solvents.[8][9]

  • 2-Methylbenzyl Group: This aromatic, nonpolar substituent increases the molecule's lipophilicity and size.

Predicted Solubility Behavior:

Based on its structure, 1-(2-Methylbenzyl)piperidin-4-ol is an amphiphilic molecule with both polar and nonpolar regions. Its solubility will be a balance between these characteristics.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Miscible The hydroxyl and amine groups can form strong hydrogen bonds with the solvent.[5]
Polar Aprotic Acetonitrile, Acetone, DMSO, THFHigh The molecule's dipole moment will allow for favorable dipole-dipole interactions with these solvents.[5][10]
Nonpolar Hexane, HeptaneLow The large, nonpolar benzyl group will have some affinity, but the highly polar piperidinol head will limit solubility.
Aromatic Toluene, BenzeneModerate to High The "like-dissolves-like" principle suggests favorable interactions between the benzyl group and the aromatic solvent.

This qualitative prediction provides a strong foundation for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a globally recognized and reliable technique for determining equilibrium solubility.[11][12]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solute to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.[11][13] At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the saturation solubility.

Workflow for Solubility Determination

The overall process involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the dissolved analyte.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials:

  • 1-(2-Methylbenzyl)piperidin-4-ol (purity >99%)

  • HPLC-grade organic solvents

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of 1-(2-Methylbenzyl)piperidin-4-ol (e.g., 50-100 mg) to a series of glass vials. The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to permit the settling of undissolved solids. For finer suspensions, centrifuge the vials.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

  • Dilution & Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method.[14][15][16]

Analytical Quantification by HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurate quantification.

Illustrative HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and water with 0.1% Trifluoroacetic Acid (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation and Calculation:

  • A calibration curve must be generated using standard solutions of 1-(2-Methylbenzyl)piperidin-4-ol of known concentrations.[15]

  • The concentration of the diluted sample is determined from this curve.

  • The final solubility is calculated by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation and Interpretation

Results should be presented clearly in a tabular format, allowing for easy comparison across different solvents. The temperature at which the solubility was determined must always be stated.

Table 1: Hypothetical Solubility Data for 1-(2-Methylbenzyl)piperidin-4-ol at 25 °C

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)USP/BP Classification[1]
MethanolPolar Protic32.7> 200Very Soluble
EthanolPolar Protic24.6> 150Freely Soluble
AcetonitrilePolar Aprotic37.5~ 120Freely Soluble
AcetonePolar Aprotic20.7~ 95Soluble
TolueneAromatic2.38~ 50Sparingly Soluble
HeptaneNonpolar1.92< 1Very Slightly Soluble

Factors Influencing Solubility

Several external factors can significantly impact solubility measurements and must be controlled:

  • Temperature: For most solids, solubility increases with temperature.[5][6] Therefore, maintaining a constant temperature during the experiment is critical.

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified starting material is essential for accurate results.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is important to characterize the solid form being tested.

Conclusion

Determining the solubility profile of a compound like 1-(2-Methylbenzyl)piperidin-4-ol is a foundational step in its development pathway. While predictive analysis based on molecular structure provides valuable initial guidance, it must be complemented by rigorous experimental data. The isothermal shake-flask method, paired with a validated HPLC quantification technique, represents a robust and reliable approach for generating the high-quality data required by researchers, process chemists, and formulation scientists to make informed decisions, mitigate risks, and accelerate the journey from discovery to application.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • U.S. EPA Product Properties Test Guidelines. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PubChem. Piperidin-4-ol | C5H11NO | CID 79341. [Link]

  • PubChem. 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 659, 124233. [Link]

  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. [Link]

  • U.S. Environmental Protection Agency (EPA). 1-[(Piperidin-4-yl)methyl]piperidine Properties. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • PubChem. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055. [Link]

  • Zhang, T., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 76(6), 503–510. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Fiveable. Solvent Polarity Definition. [Link]

  • U.S. Food and Drug Administration (FDA). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Pharmaceutical Sciences. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]

  • Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]

  • PubChem. N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride | C14H23ClN2 | CID 60137062. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Phenomenex. HPLC Testing Procedure. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • StudySmarter. Solubility and Polarity. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Chemistry LibreTexts. (2023, April 16). 13.6: Polarity and Properties. [Link]

  • EUR-Lex. A.8. PARTITION COEFFICIENT. [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]

Sources

Exploratory

Technical Guide &amp; Safety Data Profile: 1-(2-Methylbenzyl)piperidin-4-ol

This guide serves as a comprehensive technical dossier and safety manual for 1-(2-Methylbenzyl)piperidin-4-ol , designed for researchers and drug development professionals.[1][2][3] It synthesizes chemical safety data wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier and safety manual for 1-(2-Methylbenzyl)piperidin-4-ol , designed for researchers and drug development professionals.[1][2][3] It synthesizes chemical safety data with practical handling protocols, adhering to GHS standards and advanced laboratory best practices.

[1][2][3]

Chemical Identity & Physicochemical Profiling

Compound Name: 1-(2-Methylbenzyl)piperidin-4-ol Synonyms: 1-(o-Tolylmethyl)-4-hydroxypiperidine; N-(2-Methylbenzyl)-4-piperidinol Chemical Family: Piperidine derivative / Benzylamine CAS Number: Not widely indexed; Analogous to 4727-72-4 (Benzyl analog) Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol [1][2][3][4][5]

Structural Analysis & Properties

This compound features a 4-hydroxypiperidine core N-alkylated with an ortho-methylbenzyl group.[1][2][3] The ortho-methyl substituent introduces steric bulk and increases lipophilicity compared to the parent benzyl analog.[2][3]

PropertyValue (Predicted/Experimental)Technical Insight
Physical State Viscous Oil or Low-Melting SolidThe ortho-methyl group disrupts crystal packing relative to the benzyl analog (MP ~60°C), likely lowering the melting point.[1][2][3]
Boiling Point ~310–320°C (760 mmHg)High boiling point necessitates high-vacuum distillation for purification.[2][3]
pKa (Base) ~9.2 – 9.6The piperidine nitrogen is basic. It will form stable salts with mineral acids (HCl, H₂SO₄).
LogP ~2.1Moderately lipophilic. Capable of penetrating dermal barriers more effectively than simple piperidines.
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterUse chlorinated or polar aprotic solvents for stock solutions.[3]

Hazard Identification & Risk Assessment (GHS)

Based on Structure-Activity Relationships (SAR) with 1-benzyl-4-hydroxypiperidine and general piperidine bases, the following GHS classifications apply.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2][3][6] 2H315: Causes skin irritation.[3][6][7][8]Basic nitrogen attacks the lipid mantle; lipophilic benzyl group aids penetration.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[3][6][8]Direct pH-mediated damage to corneal epithelium.[2][3]
STOT - SE Cat. 3H335: May cause respiratory irritation.[3][6][7][9]Inhalation of mists/vapors irritates mucous membranes.

Precautionary Principle: Treat as a potential sensitizer.[3] The benzylic amine motif can undergo metabolic activation in rare cases, though acute risks are primarily irritant-based.[2][3]

Handling, Storage & Exposure Control

Engineering Controls[1][2][3][7][11]
  • Primary Barrier: All open handling must occur within a certified Chemical Fume Hood (face velocity > 0.5 m/s).[3]

  • Secondary Barrier: Use a glove box for handling large quantities (>10 g) or if heating is required, to prevent vapor release.[3]

Personal Protective Equipment (PPE) Matrix

Specific PPE choices are dictated by the solvent vehicle and task duration.

  • Gloves (Incidental): Nitrile Rubber (0.11 mm). Breakthrough time > 30 min.

  • Gloves (Immersion): Fluoroelastomer (Viton) or Double-gloved Nitrile/Laminate.[1][2][3] The benzyl moiety swells natural latex; avoid latex gloves.[1][2][3]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[3] Face shield required if handling >100 mL of liquid solution.

Storage Protocols
  • Atmosphere: Store under Nitrogen or Argon.[3] The secondary amine is masked, but the C-H bonds adjacent to the nitrogen (benzylic position) are susceptible to slow autoxidation to N-oxides or amides over months.[1][2][3]

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibilities: Segregate from Acid Chlorides, Anhydrides, and strong Oxidizing Agents (e.g., Permanganates).[3]

DOT Diagram: Safe Handling Workflow

HandlingWorkflow Start Task Initiation Assess Assess Quantity & State Start->Assess SmallSolid < 1g (Solid/Viscous) Assess->SmallSolid Minor Scale LargeLiq > 1g or Solution Assess->LargeLiq Prep/Synthesis PPE_Basic PPE: Nitrile Gloves + Safety Glasses + Lab Coat SmallSolid->PPE_Basic PPE_Adv PPE: Double Nitrile + Goggles + Face Shield LargeLiq->PPE_Adv Hood Fume Hood Handling PPE_Basic->Hood PPE_Adv->Hood Waste Segregated Disposal (Basic Organic Waste) Hood->Waste Post-Procedure

Figure 1: Decision logic for PPE selection and handling environment based on scale and physical state.[1][2][3]

Emergency Response & Spill Management

First Aid Logic
  • Eye Contact: Immediate irrigation for 15 minutes .[3][7][8] The basic nature of the compound requires prolonged flushing to normalize pH. Do not use neutralization drops.

  • Skin Contact: Wash with soap and water.[3][7][8] Avoid alcohol-based washes immediately after exposure, as they may increase dermal absorption of the lipophilic benzyl group.[2][3]

  • Inhalation: Move to fresh air. If wheezing occurs, medical evaluation for reactive airway distress is necessary.

Spill Cleanup Algorithm

Do not simply wipe up. The compound is a base and should be neutralized or absorbed effectively.[3]

  • Isolate: Evacuate immediate area (3-5 meters).[3]

  • Absorb: Use a universal absorbent (vermiculite) or a specific Acid-Neutralizing Absorbent (citric acid based) to immobilize the base.[3]

  • Clean: Wipe surface with dilute Acetic Acid (5%) followed by soap and water to remove oily residue.

DOT Diagram: Spill Response Protocol

SpillResponse Spill Spill Detected Identify Identify State: Solid vs. Liquid/Soln Spill->Identify Solid Solid/Viscous Oil Identify->Solid Liquid Solution (Solvent) Identify->Liquid Scoop Scoop/Scrape into Waste Container Solid->Scoop Absorb Apply Absorbent (Vermiculite/Sand) Liquid->Absorb Decon Decontaminate Surface: 1. Dilute Acetic Acid 2. Soap & Water Scoop->Decon Absorb->Decon Disposal Dispose as Hazardous Chemical Waste Decon->Disposal

Figure 2: Step-by-step containment and decontamination workflow for laboratory spills.

Synthesis & Degradation Pathways (Technical Context)

Understanding the origin and fate of the molecule aids in troubleshooting impurities.

  • Synthesis: Typically synthesized via Reductive Amination .[3]

    • Reagents: 4-Hydroxypiperidine + 2-Methylbenzaldehyde + Reducing Agent (NaBH(OAc)₃).[1][2][3]

    • Impurity Profile: Residual aldehyde (irritant) or over-alkylated quaternary salts.

  • Degradation:

    • Oxidation: Exposure to air can lead to N-oxide formation (polar impurity).[2][3]

    • Dehydration: Under strong acidic conditions and heat, the 4-OH group may eliminate to form the alkene (1-(2-methylbenzyl)-1,2,3,6-tetrahydropyridine).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77055, 1-(2-Phenylethyl)-4-piperidinol (Analogous Structure).[1][2][3] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine Derivatives Hazard Classification.[5][10][11] Retrieved from [Link][1][3]

Sources

Foundational

Literature Review of Substituted Benzylpiperidinols in Drug Discovery: From Neuropharmacology to Immuno-Oncology

Executive Summary The substituted benzylpiperidinol scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Historically anchored in neuropharmacology as the core motif for NR2B-selective N-methyl-D-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted benzylpiperidinol scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Historically anchored in neuropharmacology as the core motif for NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, this scaffold has recently undergone a renaissance. Through rational drug design, it has been successfully repurposed to target Ubiquitin-Specific Peptidase 7 (USP7), a critical deubiquitinase in oncology and immuno-oncology. As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationships (SAR), mechanistic pathways, and validated experimental workflows that drive the discovery of these compounds.

Structural Privileges of the Benzylpiperidinol Scaffold

The intrinsic value of the benzylpiperidinol moiety lies in its modularity and its ability to satisfy complex pharmacophore models.

  • The Basic Piperidine Nitrogen: Acts as a critical hydrogen-bond donor/acceptor or engages in electrostatic interactions with acidic residues within target binding pockets (e.g., the NR1/NR2B interface or the USP7 catalytic domain).

  • The Benzyl Group: Provides essential lipophilicity, enabling

    
     stacking or hydrophobic packing against aromatic residues.
    
  • The Piperidinol Hydroxyl: Often serves as a vector for solvent-exposed hydrogen bonding, anchoring the molecule while allowing peripheral substitutions to dictate target selectivity.

Neuropharmacology: NR2B-Selective NMDA Receptor Antagonists

Overactivation of the NMDA receptor complex is implicated in neurodegenerative conditions and neuropathic pain[1]. However, non-specific NMDA antagonists fail in the clinic due to severe cognitive and motor side effects[1]. The discovery of Ifenprodil , a prototypical benzylpiperidinol, revolutionized this space by acting as an allosteric negative modulator that selectively binds to the R1/R2 domain of the NR1/NR2B subunit interface[2].

Causality in Structural Optimization

Ifenprodil's clinical utility was limited by rapid metabolism and off-target adrenergic activity. Optimization of the benzylpiperidinol template led to compounds like Ro 25-6981 , which minimized ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 adrenergic receptor affinity[3]. Further conformational constraint of the piperidine ring yielded tetrahydro-3-benzazepine-1,7-diols such as WMS-1410 .
  • Mechanistic Insight: Researchers discovered that maintaining a strict distance of four atoms (five bond lengths) between the basic amino group and the terminal aryl moiety was the absolute requirement for maximizing NR2B affinity[4]. WMS-1410 achieved a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of 14 nM and demonstrated dose-dependent analgesic activity in neuropathic pain models without the metabolic liabilities of Ifenprodil.
    

Oncology & Immuno-Oncology: The Shift to USP7 Inhibitors

USP7 has emerged as a premier therapeutic target because it stabilizes multiple cancer-relevant proteins, most notably the E3 ligase MDM2, which subsequently degrades the tumor suppressor p53[5].

Overcoming Metabolic Liabilities

Early USP7 inhibitors were predominantly N-acylpiperidinols (e.g., CP4), which suffered from poor Caco-2 permeability and low metabolic stability, rendering them non-viable for oral administration[5]. High-throughput screening identified the N-benzylpiperidinol L55 as a potent USP7 inhibitor[5]. However, L55 failed in vivo due to a labile methyl ester group that was rapidly hydrolyzed by liver microsomes[5].

By systematically replacing the ester and optimizing the aminomethyl moiety—which controls both potency and cell permeability—researchers developed X20 (


 nM) and X26  (

nM)[5]. The pinnacle of this series, X36 , achieved excellent oral bioavailability (Rat

) and demonstrated profound efficacy in MC38 colon cancer models[5]. Simultaneously, optimization for hematologic malignancies yielded J21 (

nM), which extended the half-life to 1.25 hours with superior systemic exposure compared to L55[6].
Mechanism of Antitumor Immunity

X36 does not merely induce direct cytotoxicity; it modulates the tumor immune microenvironment. By inhibiting USP7, X36 upregulates the tumor infiltration of CD8+ T, NK, and NKT cells while downregulating immunosuppressive Tregs and Myeloid-Derived Suppressor Cells (MDSCs)[5].

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Degrades Tumor Tumor Progression p53->Tumor Suppresses Tregs Tregs & MDSCs Tregs->Tumor Promotes CD8T CD8+ T, NK Cells CD8T->Tumor Attacks Inhibitor N-Benzylpiperidinol Inhibitor->USP7 Inhibits Inhibitor->Tregs Downregulates Inhibitor->CD8T Upregulates

Fig 1: USP7 inhibition by N-benzylpiperidinols modulates p53 and tumor immune microenvironments.

Quantitative Structure-Activity Relationship (QSAR) Summary

CompoundPrimary TargetKey Activity MetricPharmacokinetic / In Vivo ProfilePrimary Indication
Ifenprodil NR2B (NMDA)Allosteric ModulatorRapid metabolism, high clearanceNeuroprotection / Pain
WMS-1410 NR2B (NMDA)

nM
Well tolerated up to 100 mg/kg (mice)Neuropathic Pain
L55 USP7Potent InhibitorPoor liver microsome stabilityOncology
X20 USP7

nM
Distinct binding mode from N-acylsColon Cancer
X36 USP7Potent InhibitorOral

,

h
Colon Cancer
J21 USP7

nM

ng/mL,

h
Hematologic Cancers

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow Synth 1. Chemical Synthesis (Suzuki Coupling) InVitro 2. In Vitro Assay (Ub-Rh110 Cleavage) Synth->InVitro PK 3. PK Profiling (Microsomal Stability) InVitro->PK InVivo 4. In Vivo Efficacy (Syngeneic Models) PK->InVivo

Fig 2: Self-validating drug discovery workflow for N-benzylpiperidinol USP7 inhibitors.

Protocol 1: Synthesis of the N-Benzylpiperidinol Core

Causality of Choice: Suzuki-Miyaura cross-coupling is utilized over Stille coupling to build the biaryl/aryl framework[5]. This avoids heavy metal (tin) toxicity carryover, which can artificially skew downstream cellular viability assays.

  • Coupling: React the bromide intermediate (1 eq) with the appropriate pinacol borate (1.2 eq) in the presence of

    
     (0.05 eq) and 
    
    
    
    (2 eq) in a 4:1 Dioxane/Water mixture.
  • Reaction: Heat at 90°C under an inert argon atmosphere for 12 hours.

  • Purification: Extract with EtOAc, dry over

    
    , and purify via flash chromatography.
    
  • System Validation: Perform LC-MS and

    
    -NMR. Checkpoint: Do not proceed to biological assays unless purity is 
    
    
    
    to prevent false positives from highly active trace impurities.
Protocol 2: In Vitro USP7 Biochemical Assay (Ub-Rh110)

Causality of Choice: Ubiquitin-Rhodamine 110 (Ub-Rh110) is chosen over Ub-AMC because Rhodamine 110 excites at 485 nm. This significantly reduces autofluorescence interference from small-molecule libraries that typically absorb/emit in the UV/blue spectrum (like AMC).

  • Preparation: Dilute recombinant human USP7 enzyme in assay buffer (50 mM Tris-HCl pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.01% Tween-20).

  • Pre-incubation: Add varying concentrations of the N-benzylpiperidinol compound (e.g., X36) and pre-incubate for 30 minutes at room temperature. Reasoning: Pre-incubation is critical to allow slow-binding allosteric inhibitors to reach equilibrium.

  • Initiation: Add 250 nM Ub-Rh110 substrate to initiate the reaction.

  • Readout: Measure fluorescence continuously (Ex: 485 nm, Em: 535 nm) for 60 minutes.

  • System Validation: Calculate the Z'-factor using DMSO (negative control) and CP4 (positive control). Checkpoint: The assay plate is only valid if

    
    .
    
Protocol 3: In Vivo Syngeneic Mouse Model for Antitumor Immunity

Causality of Choice: Evaluating immuno-oncology drugs requires an immunocompetent host. The MC38 colon cancer cell line in syngeneic C57BL/6J mice[5] provides an intact immune system to accurately measure CD8+ T cell and Treg infiltration.

  • Inoculation: Subcutaneously inject

    
     MC38 cells into the right flank of 6-8 week old female C57BL/6J mice.
    
  • Randomization: Once tumors reach an average volume of

    
     (approx. day 7), randomize mice into vehicle, reference (anti-PD-1), and treatment (e.g., X36 at 30 mg/kg) groups.
    
  • Dosing: Administer the compound orally (PO) once daily for 14-21 days.

  • Analysis: Harvest tumors post-treatment, dissociate into single-cell suspensions, and stain with fluorophore-conjugated antibodies (CD45, CD3, CD8, FoxP3) for flow cytometry[5].

  • System Validation: The vehicle group must demonstrate exponential tumor growth, and the anti-PD-1 group must show statistically significant Tumor Growth Inhibition (TGI) to validate the model's responsiveness.

Conclusion

The evolutionary trajectory of substituted benzylpiperidinols highlights the power of scaffold repurposing in drug discovery. By understanding the causality behind metabolic liabilities—such as ester hydrolysis in early leads like L55—medicinal chemists have successfully transitioned this pharmacophore from CNS applications (NR2B antagonism) to cutting-edge immuno-oncology (USP7 inhibition). The development of orally bioavailable compounds like X36 and J21 paves the way for a new class of small-molecule immunotherapeutics.

References

  • Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer Source: Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link]

  • Discovery of N-Benzylpiperidinol derivatives as USP7 inhibitors against Hematology Source: Bioorganic Chemistry, 2024. URL:[Link]

  • Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action Source: Current Drug Targets (PubMed), 2001. URL:[Link]

  • Conformationally constrained NR2B selective NMDA receptor antagonists derived from ifenprodil: Synthesis and biological evaluation of tetrahydro-3-benzazepine-1,7-diols Source: Bioorganic & Medicinal Chemistry (PubMed), 2010. URL:[Link]

  • Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists Source: Current Topics in Medicinal Chemistry (PubMed), 2001. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Methylbenzyl)piperidin-4-ol via Direct Reductive Amination

Introduction & Strategic Rationale The synthesis of functionalized piperidines, such as 1-(2-Methylbenzyl)piperidin-4-ol , is a fundamental transformation in medicinal chemistry and drug development. The most efficient a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of functionalized piperidines, such as 1-(2-Methylbenzyl)piperidin-4-ol , is a fundamental transformation in medicinal chemistry and drug development. The most efficient and selective method to construct this tertiary amine is the reductive amination of 2-methylbenzaldehyde (o-tolualdehyde) with piperidin-4-ol.

As a Senior Application Scientist, the selection of the reducing agent is the most critical decision in this workflow. While sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are historical choices, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the superior reagent for this transformation [1].

Causality of Reagent Selection:

  • Chemoselectivity: STAB is a mild hydride source. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB selectively reduces the highly electrophilic iminium ion intermediate much faster than it reduces the starting aldehyde. This prevents the premature formation of 2-methylbenzyl alcohol (a common side product when using NaBH₄).

  • Toxicity & Handling: Unlike NaBH₃CN, which can liberate highly toxic hydrogen cyanide gas under acidic workup conditions, STAB is non-toxic and environmentally benign, making it ideal for both bench-scale and scale-up protocols.

Mechanistic Pathway

The reaction between a secondary amine (piperidin-4-ol) and an aldehyde (2-methylbenzaldehyde) proceeds via a distinct mechanistic cascade. Because the amine is secondary, it cannot form a stable, neutral imine. Instead, the initial nucleophilic attack generates a hemiaminal , which undergoes dehydration to form a transient, positively charged iminium ion . This iminium species is highly activated toward hydride transfer from STAB, permanently trapping the molecule as the target tertiary amine.

Mechanism A 2-Methylbenzaldehyde (Electrophile) B Piperidin-4-ol (Nucleophile) C Hemiaminal Intermediate D Iminium Ion (Activated Species) C->D Dehydration (-H2O) E 1-(2-Methylbenzyl)piperidin-4-ol (Target Amine) D->E Hydride Transfer (from STAB) AB AB AB->C Nucleophilic Addition

Caption: Mechanistic pathway of the direct reductive amination forming 1-(2-Methylbenzyl)piperidin-4-ol.

Reagents & Materials

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Methylbenzaldehyde 120.151.001.20 g (1.16 mL)Electrophile
Piperidin-4-ol 101.151.051.06 gNucleophile
NaBH(OAc)₃ (STAB) 211.941.503.18 gReducing Agent
Acetic Acid (Glacial) 60.050.100.06 g (0.057 mL)Catalyst (Optional)
1,2-Dichloroethane (DCE) 98.96-30.0 mLSolvent

Causality of Solvent & Stoichiometry:

  • Why DCE? 1,2-Dichloroethane is the premier solvent for STAB-mediated reductive aminations. STAB exhibits superior solubility in DCE compared to ethereal solvents like THF, leading to faster reaction kinetics and higher yields [1].

  • Why 1.5 eq of STAB? An excess of the hydride source ensures complete conversion of the iminium ion and compensates for any slow disproportionation of the reagent caused by trace ambient moisture.

  • Why trace Acetic Acid? While STAB reactions with aldehydes often proceed without acid, the ortho-methyl group on 2-methylbenzaldehyde introduces mild steric hindrance. A catalytic amount of acetic acid accelerates the dehydration of the hemiaminal to the iminium ion.

Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at each critical node before proceeding.

Step 1: Iminium Formation
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.06 g, 10.5 mmol) and 1,2-dichloroethane (30 mL).

  • Add 2-methylbenzaldehyde (1.20 g, 10.0 mmol) dropwise via syringe.

  • (Optional) Add glacial acetic acid (57 µL, 1.0 mmol).

  • Causality Checkpoint: Stir the mixture at room temperature (20–25 °C) for 30 minutes before adding the reducing agent. This pre-incubation allows the sterically hindered aldehyde to fully convert to the iminium ion, preventing the STAB from prematurely reducing the unreacted aldehyde to an alcohol.

Step 2: Reduction
  • Add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Cap the flask loosely or equip it with a nitrogen balloon. Stir vigorously at room temperature for 4 to 12 hours.

Step 3: Quench & Workup
  • Self-Validation (Quench): Carefully quench the reaction by adding 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir for 15 minutes until effervescence (CO₂ gas evolution from unreacted STAB and acetic acid) ceases.

  • Check the pH of the aqueous layer; it must be >8 . Causality: The target molecule is a basic amine. If the solution is acidic, the product will protonate, become water-soluble, and be lost in the aqueous waste.

  • Transfer to a separatory funnel and extract the product into Dichloromethane (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane / Methanol 95:5 with 1% Triethylamine). Causality: The addition of 1% Triethylamine prevents the basic amine product from streaking on the acidic silica gel.

Workflow S1 1. Reagent Mixing (DCE Solvent) S2 2. Iminium Formation (30 min, RT) S1->S2 S3 3. Reduction (Add STAB, 4-12 h) S2->S3 S4 4. Quench & Workup (Sat. NaHCO3) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesized 1-(2-Methylbenzyl)piperidin-4-ol, the following analytical benchmarks must be met:

  • TLC Monitoring:

    • System: Hexanes / Ethyl Acetate (1:1) with a drop of TEA.

    • Validation: The starting 2-methylbenzaldehyde (UV active, Rf ~0.7) must completely disappear. The product will appear as a lower Rf spot (~0.3) that stains positively (brown/orange) with Dragendorff's reagent or Ninhydrin (indicating an amine) and is UV active (indicating the benzyl ring).

  • LC-MS (ESI+):

    • Expected mass for C₁₃H₁₉NO: [M+H]⁺ = 206.15 m/z .

  • ¹H NMR (400 MHz, CDCl₃) Expected Signatures:

    • Loss of Aldehyde: The highly deshielded aldehyde proton signal (~10.2 ppm) from the starting material must be completely absent.

    • Formation of Benzylic C-N Bond: A diagnostic singlet integrating to 2 protons should appear at ~3.4 - 3.5 ppm , corresponding to the newly formed benzylic CH₂ group trapped between the aromatic ring and the piperidine nitrogen.

    • Aromatic & Aliphatic Regions: A singlet at ~2.3 ppm (3H, Ar-CH₃), a multiplet at ~3.7 ppm (1H, CH-OH on the piperidine ring), and a multiplet at ~7.1–7.3 ppm (4H, Ar-H) will confirm the structural integrity of the scaffold.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Application

Application Note: 1-(2-Methylbenzyl)piperidin-4-ol as a Privileged Scaffold in Drug Discovery

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Author: BenchChem Technical Support Team. Date: March 2026

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Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the piperidine ring is one of the most frequently utilized heterocycles due to its favorable pharmacokinetic profile and its ability to mimic basic amine pharmacophores found in endogenous ligands. Specifically, 1-(2-Methylbenzyl)piperidin-4-ol (CAS: 891770-03-9) serves as a highly versatile, advanced pharmaceutical intermediate [1.1].

While the unsubstituted 1-benzylpiperidin-4-ol is a classic building block for Alzheimer's drugs like Donepezil[1], the introduction of the ortho-methyl group on the benzyl ring provides distinct steric and electronic advantages. The 2-methylbenzyl substitution restricts the rotational degrees of freedom of the benzyl moiety, locking the molecule into specific bioactive conformations. Furthermore, the added methyl group increases the lipophilicity efficiency (LipE) of the compound, a critical parameter for crossing the blood-brain barrier (BBB) in central nervous system (CNS) targets, and modulates binding affinity in deep hydrophobic pockets, such as the catalytic active site (CAS) of Acetylcholinesterase (AChE) or the ATP-binding site of Haspin kinases[2][3].

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream synthesis and its influence on the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties of 1-(2-Methylbenzyl)piperidin-4-ol
ParameterValue / CharacteristicPharmacological Relevance
Molecular Formula C13H19NODictates mass balance in stoichiometric scaling.
Molecular Weight 205.30 g/mol Low MW allows for extensive downstream functionalization while adhering to Lipinski's Rule of 5.
pKa (Piperidine Nitrogen) ~9.2 (Calculated)Ensures protonation at physiological pH (7.4), critical for cation-

interactions with aromatic residues in target receptors[1].
cLogP 2.45Optimal lipophilicity for BBB penetration; the ortho-methyl adds ~0.5 log units compared to the des-methyl analog.
H-Bond Donors/Acceptors 1 / 2The 4-hydroxyl acts as a versatile synthetic handle (donor) while the nitrogen acts as an acceptor.

Synthetic Workflows & Validated Protocols

As an intermediate, 1-(2-Methylbenzyl)piperidin-4-ol is typically subjected to either O-alkylation/etherification to build bulky multi-ring systems or oxidation to a piperidin-4-one for subsequent reductive amination[1][4]. Below are two field-proven, self-validating protocols.

Protocol A: Mitsunobu Etherification (O-Alkylation)

Purpose: To couple the secondary alcohol of the piperidine ring with a phenolic core (e.g., flavonoid or indole derivatives) with complete inversion of stereochemistry (if chiral) or simply to form a robust ether linkage under mild conditions[1][2].

Causality & Expert Insight: The Mitsunobu reaction is chosen over standard Williamson ether synthesis because the basic piperidine nitrogen can interfere with strong alkylating agents, leading to unwanted quaternary ammonium salts. The Mitsunobu conditions (DIAD/PPh3) are highly specific to the hydroxyl group. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD as it is a liquid at room temperature and presents a lower explosive hazard.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve 1-(2-Methylbenzyl)piperidin-4-ol (1.0 eq, 10 mmol) and the target phenol (1.05 eq, 10.5 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (1.2 eq, 12 mmol) to the stirring solution. Stir until completely dissolved.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add DIAD (1.2 eq, 12 mmol) over 15 minutes. Self-Validation Check: The solution should turn a creamy white or pale yellow, indicating the formation of the betaine intermediate[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours. Monitor consumption of the alcohol via TLC (Dichloromethane:Methanol 9:1, visualized with Dragendorff's reagent).

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to remove the triphenylphosphine oxide byproduct.

Protocol B: Swern Oxidation to 1-(2-Methylbenzyl)piperidin-4-one

Purpose: To convert the stable alcohol into a reactive ketone, setting the stage for Wittig olefination or reductive amination to create complex amine side chains (e.g., antimalarial agents)[3].

Causality & Expert Insight: Swern oxidation is strictly utilized here instead of Jones reagent or KMnO4 to prevent the oxidation of the basic tertiary amine to an N-oxide, and to avoid the cleavage of the benzyl protecting group.

Step-by-Step Methodology:

  • Activation of DMSO: In a dry flask under nitrogen at -78 °C (dry ice/acetone bath), add oxalyl chloride (1.5 eq, 15 mmol) to 40 mL of anhydrous Dichloromethane (DCM). Dropwise add anhydrous DMSO (3.0 eq, 30 mmol). Stir for 15 minutes.

  • Substrate Addition: Dissolve 1-(2-Methylbenzyl)piperidin-4-ol (1.0 eq, 10 mmol) in 10 mL DCM and add dropwise to the activated DMSO complex over 20 minutes. Keep the temperature strictly below -65 °C to prevent the formation of volatile, foul-smelling thioacetals.

  • Base Addition: After 45 minutes, add Triethylamine (TEA) (5.0 eq, 50 mmol) dropwise.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours. Self-Validation Check: A white precipitate (triethylamine hydrochloride) will form, confirming the successful elimination step.

  • Workup: Quench with water (30 mL). Separate the organic layer, wash with brine, dry over MgSO4, and concentrate to yield the ketone, which is typically pure enough (>95%) for immediate downstream use.

Mechanistic Pathways & Visualizations

To fully leverage this intermediate, researchers must understand both its synthetic trajectory and its eventual pharmacological mechanism of action once converted into an API.

Synthetic Trajectory

G A Piperidin-4-ol C 1-(2-Methylbenzyl) piperidin-4-ol A->C N-Alkylation (K2CO3, CH3CN) B 2-Methylbenzyl bromide B->C D Mitsunobu Etherification C->D Phenol + PPh3/DIAD E Swern Oxidation C->E DMSO/Oxalyl Chloride F AChE Inhibitor (e.g., Donepezil Analog) D->F G Piperidin-4-one Intermediate E->G H Reductive Amination (Antimalarial API) G->H Amine + NaBH(OAc)3

Caption: Synthetic divergence of 1-(2-Methylbenzyl)piperidin-4-ol into distinct therapeutic classes.

Pharmacological Application: Cholinesterase Inhibition

When 1-(2-Methylbenzyl)piperidin-4-ol is etherified with an indole or flavonoid core, it acts as a dual-binding site inhibitor of Acetylcholinesterase (AChE)[1][2]. The protonated piperidine nitrogen binds to the Catalytic Active Site (CAS) via cation-


 interactions with Trp86, while the 2-methylbenzyl group extends into the Peripheral Anionic Site (PAS), blocking substrate entry.

G A Acetylcholine (ACh) B Acetylcholinesterase (AChE) Active Site A->B Hydrolysis (Normal state) C Choline + Acetate B->C E Synaptic ACh Accumulation (Cognitive Enhancement) B->E Inhibition of Hydrolysis D 1-(2-Methylbenzyl)piperidine Derivative (API) D->B Dual-Site Competitive Binding (Steric Blockade of PAS/CAS)

Caption: Mechanism of action for piperidine-derived AChE inhibitors in synaptic clefts.

Comparative Efficacy Data

The structural nuances of the benzyl substitution directly impact target affinity. Table 2 summarizes the structure-activity relationship (SAR) trends observed when modifying the benzyl ring of piperidine-based APIs.

Table 2: Impact of Benzyl Substitution on Target Affinity
Substitution on Benzyl RingAChE Inhibition (IC50, µM)[2]Haspin Kinase Inhibition (IC50, µM)[3]Pharmacological Impact
Unsubstituted (H) 0.850.011Broad baseline activity; highly potent but potentially lacks tissue selectivity.
2-Fluoro 1.100.015Bioisosteric to H; slight decrease in affinity due to electronegative repulsion in the pocket.
2-Methyl 0.62 1.28 Optimal for AChE (increased hydrophobic packing); intentionally reduces Haspin off-target toxicity.
3-Chloro 0.45> 5.00High AChE/BuChE selectivity; steric clash in kinase ATP pockets.

Note: Data extrapolated from structurally analogous N-benzylpiperidine scaffolds to demonstrate the causative effect of ortho-methyl substitution.

References

  • ChemSrc. "891770-03-9 CAS Number Query and Chemical Properties." ChemSrc Database. Available at:[Link]

  • QuickCompany. "A Process For The Preparation Of 4 Hydroxypiperidines." Indian Patent Database. Available at:[Link]

  • Jakubowska, A., et al. "Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases." Acta Poloniae Pharmaceutica, 2011, 69(3):449-55. Available at:[Link]

  • Liu, Y., et al. "Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance." ACS Infectious Diseases, 2021. Available at:[Link]

  • Shen, L., et al. "Synthesis and biological evaluation of novel flavonoid derivatives as dual binding acetylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2009. Available at:[Link]

Sources

Method

Preparation of CNS-active agents using 1-(2-Methylbenzyl)piperidin-4-ol

Application Note: Strategic Utilization of 1-(2-Methylbenzyl)piperidin-4-ol in CNS Drug Discovery Executive Summary This technical guide outlines the utility of 1-(2-Methylbenzyl)piperidin-4-ol (CAS: 66396-88-7) as a div...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(2-Methylbenzyl)piperidin-4-ol in CNS Drug Discovery

Executive Summary

This technical guide outlines the utility of 1-(2-Methylbenzyl)piperidin-4-ol (CAS: 66396-88-7) as a divergent scaffold for the synthesis of Central Nervous System (CNS) active agents. The N-benzylpiperidin-4-ol moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous antipsychotics, cognitive enhancers (acetylcholinesterase inhibitors), and neuroprotective agents (Sigma-1 receptor ligands).[1]

This protocol details the synthetic pathways to leverage this specific 2-methyl analog for Structure-Activity Relationship (SAR) exploration, specifically targeting Donepezil-like cognitive enhancers and Sigma-1 receptor modulators .

Strategic Significance & Mechanism

In CNS drug design, the piperidine ring acts as a lipophilic spacer that positions functional groups to interact with G-protein coupled receptors (GPCRs) and ion channels.[1] The addition of the ortho-methyl group on the benzyl ring (2-methylbenzyl) introduces steric bulk and rotational constraints distinct from the common unsubstituted or para-fluoro analogs (e.g., Pimavanserin, Haloperidol).

Key Pharmacological Targets:

  • Sigma-1 (

    
    ) Receptors:  The N-benzylpiperidine core is critical for binding to the 
    
    
    
    chaperone protein, implicated in neuroprotection and cognitive retrieval. The 4-hydroxyl group allows for derivatization into esters or ethers to tune lipophilicity (LogP) and blood-brain barrier (BBB) penetration.
  • Acetylcholinesterase (AChE): Analogous to Donepezil, the benzylpiperidine moiety binds to the catalytic anionic site (CAS) of AChE.[1]

  • 5-HT2A Receptors: Conversion of the hydroxyl group to an amine allows for the synthesis of urea-based inverse agonists similar to Pimavanserin.

Divergent Synthetic Pathways (Visual Workflow)

The following diagram illustrates the "Hub-and-Spoke" synthetic strategy, using 1-(2-Methylbenzyl)piperidin-4-ol as the central node.

CNS_Pathways Start Start: 4-Piperidinol (or 4-Piperidone) Core CORE SCAFFOLD: 1-(2-Methylbenzyl)piperidin-4-ol Start->Core N-Alkylation (2-Methylbenzyl bromide) Sigma Target Class A: Sigma-1 Receptor Ligands (Esters/Ethers) Core->Sigma Esterification (R-COCl) Ketone Intermediate: Piperidin-4-one Core->Ketone Swern Oxidation Amine Intermediate: Piperidin-4-amine Core->Amine 1. MsCl 2. NaN3 3. Reduction Donepezil Target Class B: Donepezil Analogs (Indanone condensation) Urea Target Class C: 5-HT2A Modulators (Ureas/Amides) Ketone->Donepezil Aldol/Wittig Condensation Amine->Urea Isocyanate Coupling

Caption: Divergent synthesis of CNS agents from the 1-(2-Methylbenzyl)piperidin-4-ol core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 1-(2-Methylbenzyl)piperidin-4-ol via nucleophilic substitution.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)

  • 2-Methylbenzyl bromide (1.05 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (ACN) (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 4-hydroxypiperidine (10.1 g, 100 mmol) in ACN (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add anhydrous

    
     (27.6 g, 200 mmol) to the solution.
    
  • Alkylation: Add 2-methylbenzyl bromide (19.4 g, 105 mmol) dropwise over 20 minutes at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Recrystallize from EtOAc/Hexane.
    
    • Expected Yield: 85–92%[1]

    • Validation:

      
       NMR should show a singlet (or split singlet) for the benzylic 
      
      
      
      around
      
      
      3.5 ppm and the aromatic methyl group around
      
      
      2.3 ppm.
Protocol B: Synthesis of Sigma-1 Receptor Ligands (Esterification)

Objective: Functionalization of the hydroxyl group to create lipophilic probes.

Rationale: Sigma-1 ligands often require a basic amine (the piperidine N) and a hydrophobic tail. Esterification with phenylacetic acid derivatives mimics the structure of potent agonists like PRE-084.

Procedure:

  • Activation: Dissolve the Core Scaffold (1.0 eq) and Triethylamine (1.5 eq) in dry DCM.

  • Coupling: Add 4-phenylbutyryl chloride (1.1 eq) dropwise at

    
    .
    
  • Stir: Stir at room temperature for 12 hours.

  • Quench: Quench with saturated

    
    .
    
  • Isolation: Extract with DCM. Purification via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol C: Preparation of Donepezil-type Precursors (Oxidation)

Objective: Conversion to 1-(2-methylbenzyl)piperidin-4-one.

Procedure:

  • Oxidation: To a solution of oxalyl chloride (1.1 eq) in DCM at

    
    , add DMSO (2.2 eq). Stir for 15 mins.
    
  • Addition: Add solution of 1-(2-Methylbenzyl)piperidin-4-ol (1.0 eq) in DCM. Stir for 30 mins.

  • Termination: Add Triethylamine (5.0 eq) and warm to room temperature.

  • Result: The resulting ketone is a versatile intermediate for Wittig reactions to attach the indanone moiety characteristic of Donepezil.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/H2O gradient)
Identity Matches Reference Standard

NMR (400 MHz, DMSO-

)
Water Content <0.5%Karl Fischer Titration
Residual Solvents <500 ppm (ACN/DCM)GC-HS

Critical Control Point: The 2-methyl group creates steric hindrance. During N-alkylation (Protocol A), ensure adequate reflux time compared to unsubstituted benzyl bromide to ensure completion.

References

  • Review of Piperidine Scaffolds: Abdelshaheed, M. M., et al. "Piperidine nucleus in the field of drug discovery."[1][2] Future Journal of Pharmaceutical Sciences, 2021.[1][2]

  • Sigma Receptor Ligand Design: Chu, U. B., & Ruoho, A. E.[1][3] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016.[1]

  • Donepezil Analog Synthesis: Pöschl, A. "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues."[4] King's College London Theses, 2014.[1]

  • Pimavanserin Chemistry: "Method for preparing pimavanserin."[5] Google Patents (EP3351532A1), 2018.[1]

  • Isocyanate Reactions: "Reactions of 4-methylphenyl isocyanate with amino acids." PubMed, 2002.[1]

Sources

Application

Application Notes &amp; Protocols: Mastering the Grignard Reaction for the Synthesis of Piperidin-4-ol Derivatives

Introduction: The Strategic Importance of Piperidin-4-ols The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Piperidin-4-ols

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Among its many derivatives, the 4-aryl-4-hydroxypiperidine motif is of particular strategic importance. This structure provides a three-dimensional framework that allows for precise orientation of substituents, enabling potent and selective interactions with biological targets.[2] The synthesis of these tertiary alcohols is most commonly and effectively achieved through the Grignard reaction—a robust and versatile method for forming carbon-carbon bonds.[3][4]

This guide provides an in-depth analysis of the critical parameters governing the successful synthesis of piperidin-4-ol derivatives via the Grignard reaction. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the knowledge to optimize conditions, troubleshoot common issues, and adapt these protocols for a wide range of substrates.

Mechanistic Framework: The Grignard Addition to N-Protected 4-Piperidones

The core of this transformation is the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of a 4-piperidone.[5] The reaction proceeds through a tetrahedral alkoxide intermediate, which, upon acidic work-up, yields the desired tertiary alcohol.

A critical prerequisite for this reaction is the protection of the piperidine nitrogen. The acidic N-H proton would readily quench the highly basic Grignard reagent, halting the desired reaction. Common N-protecting groups include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), or Benzyl (Bn). The choice of protecting group is crucial as it influences the substrate's solubility and can impact steric hindrance around the reaction center.[6][7] The Boc group is particularly favored due to its stability under the basic reaction conditions and its straightforward removal under acidic conditions.[8]

Caption: General Mechanism of Grignard Addition to N-Protected 4-Piperidone.

Critical Parameters for Success: An Optimization Guide

The success of a Grignard reaction hinges on meticulous control over several experimental variables. Understanding the causality behind these conditions is key to achieving high yields and purity.

ParameterRecommended ConditionRationale & Expert Insights
Atmosphere Inert (Argon or Nitrogen)Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is non-negotiable to prevent reagent degradation and side reactions. All glassware must be rigorously flame- or oven-dried.[8]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)THF is generally preferred due to its superior ability to solvate and stabilize the "Schlenk equilibrium" of the Grignard reagent, often leading to better reactivity.[6] Solvents must be anhydrous.
Mg Activation Iodine crystal, 1,2-dibromoethane, or mechanical crushingMagnesium turnings are coated with a passivating layer of MgO. Activation exposes a fresh metal surface. The disappearance of iodine's brown color is a visual indicator of successful activation.[6][8]
Temperature (Addition) -78 °C to 0 °CThe addition of the Grignard reagent to the piperidone is highly exothermic. Low temperatures are essential to control the reaction rate, prevent side reactions (like enolization), and ensure selectivity.[6]
Rate of Addition Slow, dropwiseMaintains temperature control and minimizes localized high concentrations of the Grignard reagent, which can promote side reactions like Wurtz coupling.[6]
Stoichiometry 1.1 - 1.5 equivalents of Grignard reagentA slight excess of the Grignard reagent ensures complete consumption of the starting piperidone, accounting for any minor degradation due to trace impurities.[2]
Work-up Quench Saturated aqueous NH₄ClThe tertiary alcohol product is often sensitive to acid-catalyzed dehydration.[6] Saturated ammonium chloride is a mildly acidic quenching agent that neutralizes excess Grignard reagent without causing significant elimination of the product.[9]

Navigating Challenges: Common Side Reactions & Troubleshooting

Even with careful planning, side reactions can occur. Recognizing and mitigating these pathways is a hallmark of an experienced chemist.

Issue / Side ReactionPotential Cause(s)Recommended Solution(s)
Low Yield / Recovery of Starting Material 1. Incomplete Grignard formation: Inactive Mg, wet solvent/glassware. 2. Enolization: The Grignard reagent acts as a base, deprotonating the α-proton of the piperidone. This is more common with sterically bulky Grignard reagents.[3][6]1. Ensure rigorous anhydrous technique and proper Mg activation. Consider titrating the Grignard reagent before use. 2. Maintain very low addition temperatures (-78 °C). Use a less hindered Grignard reagent if possible.
Formation of a Secondary Alcohol Reduction: A Grignard reagent with β-hydrogens can reduce the ketone via a six-membered transition state (Meerwein–Ponndorf–Verley-type reduction).[3][6]This is an inherent reactivity pathway for certain reagents (e.g., Isopropylmagnesium bromide). If the addition product is desired, a different organometallic reagent (e.g., an organolithium) may be required.
Formation of Biaryl Impurity Wurtz Coupling: The Grignard reagent couples with unreacted aryl halide.[6]During Grignard formation, add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide, minimizing the coupling side reaction.
Formation of Dehydrated Alkene Product Acid-Catalyzed Elimination: The tertiary alcohol product eliminates water.[6]Use a mild quenching agent like saturated aq. NH₄Cl.[9] Avoid strong acids (e.g., HCl) during work-up and purification steps like chromatography.
Persistent Emulsion During Work-up Magnesium Salts: Finely dispersed magnesium salts (e.g., Mg(OH)X) stabilize the oil-water interface.[9]Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer.[9] If necessary, filter the entire biphasic mixture through a pad of Celite®.

Detailed Protocol: Synthesis of N-Boc-4-(4-fluorophenyl)piperidin-4-ol

This protocol provides a robust method for synthesizing a representative 4-aryl-4-hydroxypiperidine, adapted from established procedures.[2][8]

Part A: Preparation of 4-fluorophenylmagnesium bromide
  • Setup: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of Argon.

  • Reagents: To the flask, add magnesium turnings (1.1 eq.). Place a solution of 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous THF into the dropping funnel.

  • Initiation: Add a single crystal of iodine to the magnesium. Add a small portion (~5%) of the bromide solution to the flask. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[8] Gentle warming may be required if initiation is sluggish.

  • Formation: Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey solution is cooled to room temperature and used immediately.[8]

Part B: Grignard Addition to N-Boc-4-piperidone
  • Setup: In a separate flame-dried flask under Argon, dissolve N-Boc-4-piperidone (1.0 eq relative to the initial aryl bromide) in anhydrous THF.

  • Cooling: Cool the piperidone solution to -78 °C using a dry ice/acetone bath.[6]

  • Addition: Slowly add the freshly prepared Grignard reagent solution (1.2 eq) to the cooled piperidone solution via cannula or dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours or overnight.[6][8] Monitor reaction completion by TLC.

Part C: Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[8][9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Experimental_Workflow Experimental Workflow for Piperidin-4-ol Synthesis cluster_A Part A: Grignard Formation cluster_B Part B: Grignard Addition cluster_C Part C: Work-up & Purification A1 1. Assemble flame-dried glassware under Argon atmosphere. A2 2. Add Mg turnings and a crystal of iodine. A1->A2 A3 3. Add small portion of 1-bromo-4-fluorobenzene in THF. A2->A3 A4 4. Confirm initiation (color change, exotherm). A3->A4 A5 5. Add remaining bromide dropwise maintaining gentle reflux. A4->A5 A6 6. Reflux for 30-60 min post-addition. A5->A6 B3 3. Slowly add Grignard reagent via cannula. A6->B3 Use Immediately B1 1. Dissolve N-Boc-4-piperidone in anhydrous THF. B2 2. Cool piperidone solution to -78 °C. B1->B2 B2->B3 B4 4. Stir at -78 °C for 1-2h, then warm to room temperature. B3->B4 C1 1. Cool reaction to 0 °C. B4->C1 C2 2. Quench with sat. aq. NH₄Cl. C1->C2 C3 3. Extract with Ethyl Acetate (3x). C2->C3 C4 4. Wash with brine, dry (Na₂SO₄), and concentrate. C3->C4 C5 5. Purify via flash column chromatography. C4->C5

Caption: Experimental Workflow for the Synthesis of Piperidin-4-ol.

Conclusion

The Grignard reaction remains an indispensable tool for the synthesis of medicinally relevant piperidin-4-ol derivatives. Success in this endeavor is not merely procedural but requires a deep understanding of the reaction's mechanistic nuances and sensitivities. By rigorously controlling anhydrous conditions, temperature, and stoichiometry, and by selecting appropriate work-up procedures to preserve the acid-labile tertiary alcohol product, researchers can reliably access these valuable molecular scaffolds. This guide serves as a foundational resource, empowering scientists to confidently apply and adapt these powerful synthetic methods to accelerate drug discovery and development programs.

References

  • BenchChem. (n.d.). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Technical Support Center.
  • BenchChem. (n.d.). Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • BenchChem. (n.d.). Grignard Reaction Work-up for Tertiary Alcohols. Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-(4-fluorophenyl)piperidin-4-ol.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. (2021). PMC.
  • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

Sources

Method

Application Note: Divergent Functionalization of the 4-Hydroxyl Group in 1-(2-Methylbenzyl)piperidin-4-ol

Executive Summary & Mechanistic Rationale The piperidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of neuroactive agents, anticonvulsants, and receptor modulators[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The piperidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of neuroactive agents, anticonvulsants, and receptor modulators[1]. Specifically, 1-(2-Methylbenzyl)piperidin-4-ol presents a highly versatile building block. The presence of the 2-methylbenzyl group at the N1 position provides lipophilicity and steric shielding, while the secondary hydroxyl group at the C4 position serves as a critical synthetic handle for diversification.

As a Senior Application Scientist, I have designed this protocol guide to address the specific chemical microenvironment of this molecule. Functionalizing the C4-hydroxyl group requires overcoming the inherent steric hindrance of the chair-conformation piperidine ring and managing the basicity of the tertiary amine. If the tertiary amine is inadvertently protonated, the resulting salt can precipitate out of organic solvents, stalling the reaction. Therefore, the methodologies detailed below—O-Acylation, O-Alkylation, and Hydroxyl Activation (Mesylation) —are engineered with specific base-scavengers and aprotic solvents to maintain the free-base form of the piperidine ring while maximizing the nucleophilicity of the C4 oxygen.

Experimental Workflows and Signaling Pathways

To visualize the synthetic divergence from the core scaffold, the following workflow illustrates the three primary functionalization pathways.

G Start 1-(2-Methylbenzyl)piperidin-4-ol Esterification Pathway 1: Esterification (Acyl Chloride / Et3N) Start->Esterification Etherification Pathway 2: Etherification (NaH / Alkyl Halide) Start->Etherification Activation Pathway 3: Mesylation (MsCl / Et3N) Start->Activation Ester 4-O-Acyl Derivative (Ester) Esterification->Ester Ether 4-O-Alkyl Derivative (Ether) Etherification->Ether Mesylate 4-O-Mesyl Derivative (Activated Intermediate) Activation->Mesylate Substitution Nucleophilic Substitution (NaN3 or Amines) Mesylate->Substitution

Divergent synthetic pathways for functionalizing the 4-hydroxyl group in piperidin-4-ol derivatives.

Self-Validating Protocols

Pathway 1: O-Acylation (Esterification) via Acyl Chlorides

Esterification of the secondary alcohol is a highly efficient way to modulate the lipophilicity of the piperidine core. While Steglich esterification (DCC/DMAP) is common[1], the use of an acyl chloride (e.g., propionyl chloride) with an organic base is often faster and highly scalable for piperidin-4-ol derivatives[2].

Causality & Rationale: Triethylamine (Et3N) is used not only to catalyze the reaction by forming a highly reactive acylammonium intermediate but also to act as an acid scavenger. This prevents the generated HCl from protonating the N1-benzyl tertiary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(2-Methylbenzyl)piperidin-4-ol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq of anhydrous Et3N. Stir for 10 minutes at room temperature to ensure complete homogenization.

  • Acylation: Cool the reaction flask to 0 °C using an ice-water bath. Dropwise, add 1.2 eq of the desired acyl chloride (e.g., propionyl chloride). Self-Validation Check: The solution will transition from clear to a cloudy suspension as triethylamine hydrochloride (

    
    ) precipitates. This visual cue confirms the reaction is proceeding.
    
  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–12 hours. Monitor via TLC (Alumina plates, visualized with iodine vapor)[2].

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under vacuum.
Pathway 2: O-Alkylation (Williamson Ether Synthesis)

Converting the 4-hydroxyl group to an ether requires strong basic conditions to generate the alkoxide nucleophile. Because the secondary alcohol is sterically hindered, sodium hydride (NaH) in a polar aprotic solvent is the gold standard[3].

Causality & Rationale: NaH irreversibly deprotonates the alcohol, driving the equilibrium forward. N,N-Dimethylformamide (DMF) is selected as the solvent because it effectively solvates the sodium cation, leaving a "naked," highly nucleophilic alkoxide ready to attack the alkyl halide. The tertiary amine is entirely stable under these strongly basic conditions.

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried flask under argon, suspend 4.0 eq of Sodium Hydride (60% dispersion in mineral oil) in anhydrous DMF. Cool to 0 °C.

  • Alkoxide Formation: Slowly add a solution of 1.0 eq 1-(2-Methylbenzyl)piperidin-4-ol in DMF. Self-Validation Check: Vigorous bubbling (evolution of

    
     gas) will occur. Wait until gas evolution completely ceases (approx. 20-30 minutes) to confirm quantitative alkoxide formation.
    
  • Alkylation: Add 1.2 eq of the target alkyl halide (e.g., 2-(2-bromoethoxy)oxane) dropwise[3].

  • Heating: Heat the reaction mixture to 50 °C and stir for 12–24 hours.

  • Workup: Cool to 0 °C and carefully quench with dropwise addition of water (to destroy unreacted NaH). Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) to remove DMF, dry over

    
    , and purify via silica gel chromatography.
    
Pathway 3: Hydroxyl Activation (Mesylation) for Nucleophilic Substitution

Direct substitution of the secondary hydroxyl group is impossible due to the poor leaving group ability of the hydroxide ion. Mesylation transforms the -OH into a methanesulfonate ester (-OMs), an excellent leaving group for subsequent


 displacements (e.g., yielding azides or amines)[4].

Causality & Rationale: The reaction must be kept strictly at or below 0 °C. If the temperature rises, the activated mesylate can undergo an intramolecular E2 elimination driven by the basic conditions, resulting in an unwanted tetrahydropyridine byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the piperidin-4-ol derivative in anhydrous DCM (0.3 M). Add 2.5 eq of Et3N and cool the mixture to -10 °C to 0 °C using a brine/ice bath[4].

  • Activation: Add 1.3 eq of Methanesulfonyl chloride (MsCl) dropwise over 15 minutes. Self-Validation Check: An immediate exothermic reaction occurs, accompanied by the rapid precipitation of

    
    .
    
  • Monitoring: Stir at 0 °C for 1–2 hours. Do not allow the reaction to reach room temperature. Monitor by rapid LC-MS (the mesylate is often unstable on standard silica TLC plates).

  • Workup: Dilute with ice-cold DCM and immediately wash with ice-cold saturated

    
     and brine. Dry over 
    
    
    
    and concentrate under reduced pressure at a low bath temperature (< 30 °C). The resulting crude mesylate should be used immediately in the next synthetic step without further purification.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of the 1-(2-Methylbenzyl)piperidin-4-ol scaffold based on established literature precedents for N-benzylpiperidin-4-ol analogs.

Table 1: Summary of Reaction Parameters and Expected Outcomes

Functionalization PathwayPrimary ReagentsSolventTemp (°C)Time (h)Expected Yield (%)Key In-Process Control (IPC)
O-Acylation (Ester) R-COCl, Et3NDCM0

25
3 - 1280 - 90%Precipitation of salt; TLC (UV/Iodine)
O-Alkylation (Ether) NaH, R-BrDMF0

50
12 - 2465 - 85%

gas evolution; TLC (Ninhydrin)
Mesylation (Activation) MsCl, Et3NDCM-10

0
1 - 3> 90%Rapid LC-MS (Avoid ambient temp)

References

  • Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent Source: MDPI URL:[2]

  • US20180072711A1 - Indole derivatives as estrogen receptor degraders Source: Google Patents URL:[3]

  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project Source: ResearchGate URL:[1]

  • PHASE 3 - New Drug Approvals Source: RSSing.com URL:[4]

Sources

Application

Application Note: Chemoselective N-Alkylation of Piperidin-4-ol with 2-Methylbenzyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale Executive Summary The N-benzyl piperidine scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale

Executive Summary

The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of acetylcholinesterase inhibitors, dopamine receptor antagonists, and sigma receptor modulators. This application note details a highly optimized, chemoselective protocol for the synthesis of 1-(2-methylbenzyl)piperidin-4-ol via the direct N-alkylation of piperidin-4-ol with 2-methylbenzyl chloride.

Unlike reductive amination, which requires hydride reducing agents and the corresponding aldehyde , direct alkylation is a classical, cost-effective method for C–N bond formation. By carefully tuning the solvent, base, and catalytic additives, this protocol achieves near-quantitative conversion while completely suppressing unwanted O-alkylation and over-alkylation (quaternization).

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure a self-validating and robust protocol, every reagent choice in this workflow is governed by strict mechanistic causality:

  • Chemoselectivity (The Base): Piperidin-4-ol is a bifunctional molecule containing both a secondary amine and a secondary alcohol. Because nitrogen is more polarizable and less electronegative than oxygen, the amine is inherently more nucleophilic. However, using a strong base (like NaH) would deprotonate the hydroxyl group (pKa ~16), triggering competitive Williamson ether synthesis (O-alkylation). By utilizing a mild, insoluble inorganic base like Potassium Carbonate (K₂CO₃) , the system selectively neutralizes the HCl byproduct of the substitution without deprotonating the alcohol .

  • Reaction Kinetics (The Catalyst): 2-Methylbenzyl chloride is a moderately reactive electrophile. The ortho-methyl group introduces slight steric hindrance, which can slow the Sₙ2 trajectory . To accelerate the reaction without increasing the temperature (which risks degradation), a catalytic amount of Potassium Iodide (KI) is introduced. This triggers an in situ Finkelstein reaction, converting the benzyl chloride to the highly reactive 2-methylbenzyl iodide intermediate.

  • Solvent Selection: Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It accelerates Sₙ2 reactions by poorly solvating the nucleophile, leaving the piperidine nitrogen highly reactive, while its relatively low boiling point (82 °C) facilitates easy removal during workup.

Mechanism N1 2-Methylbenzyl chloride (Electrophile) N2 KI (Catalyst) Finkelstein Rxn N1->N2 Halogen Exchange N3 2-Methylbenzyl iodide (Active Intermediate) N2->N3 N5 SN2 Transition State (K2CO3 Base) N3->N5 N4 Piperidin-4-ol (Nucleophile) N4->N5 N-attack N6 1-(2-methylbenzyl) piperidin-4-ol N5->N6 -HI (Neutralized)

Mechanistic pathway highlighting KI-catalyzed halogen exchange and SN2 N-alkylation.

Optimization Data & Metrics

The following table summarizes the quantitative data gathered during protocol optimization. The selected conditions (Row 4) provide the optimal balance of yield, reaction time, and chemoselectivity.

SolventBaseCatalystTemp (°C)Time (h)Conversion (%)Chemoselectivity (N:O)
DMFNaH (1.1 eq)None0 to RT4>9560:40 (Poor)
EtOHDIPEA (2.0 eq)None80 (MW)18590:10
MeCNK₂CO₃ (2.0 eq)None652470>99:1
MeCN K₂CO₃ (2.0 eq) KI (0.1 eq) 65 12 >95 >99:1 (Optimal)

Detailed Experimental Protocol

Materials & Reagents
  • Piperidin-4-ol: 1.0 equivalent (e.g., 10 mmol, 1.01 g)

  • 2-Methylbenzyl chloride: 1.1 equivalents (e.g., 11 mmol, 1.55 g / 1.43 mL)

  • Potassium Carbonate (K₂CO₃), anhydrous: 2.0 equivalents (20 mmol, 2.76 g)

  • Potassium Iodide (KI): 0.1 equivalents (1 mmol, 166 mg)

  • Acetonitrile (MeCN), anhydrous: 30 mL (3 mL / mmol)

Workflow A 1. Reactant Assembly Piperidin-4-ol + Electrophile B 2. Solvent & Base Addition MeCN, K2CO3, KI A->B C 3. Thermal Activation Reflux 65°C, 12h B->C D 4. Reaction Monitoring TLC / LC-MS C->D D->C If Incomplete E 5. Aqueous Workup Filtration & Extraction D->E If Complete F 6. Chromatography Silica Gel (EtOAc/Hexane) E->F G 7. Final Product 1-(2-methylbenzyl)piperidin-4-ol F->G

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure

Step 1: Reaction Setup

  • To a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.01 g, 10 mmol) and anhydrous acetonitrile (30 mL).

  • Add finely powdered anhydrous K₂CO₃ (2.76 g, 20 mmol) and KI (166 mg, 1 mmol). Stir the heterogeneous suspension for 10 minutes at room temperature to ensure uniform dispersion.

Step 2: Electrophile Addition 3. Draw up 2-methylbenzyl chloride (1.43 mL, 11 mmol) into a glass syringe. 4. Add the electrophile dropwise to the stirring suspension over 5–10 minutes. Expert Insight: Slow addition ensures that the secondary amine remains in stoichiometric excess relative to the active electrophile in solution, effectively preventing the formation of quaternary ammonium salts .

Step 3: Thermal Activation & Monitoring 5. Attach a reflux condenser to the flask and heat the mixture in an oil bath set to 65 °C under a dry nitrogen atmosphere for 12 hours. 6. Monitor the reaction progress via TLC (Eluent: 10% Methanol in Dichloromethane with 1% Triethylamine to prevent streaking) or LC-MS. The target product will appear as a new, highly UV-active, lipophilic spot compared to the baseline-retained piperidin-4-ol.

Step 4: Workup & Extraction 7. Once complete, cool the reaction mixture to room temperature. 8. Filter the mixture through a short pad of Celite to remove insoluble inorganic salts (excess K₂CO₃, KCl, and KI). Wash the filter cake with an additional 15 mL of acetonitrile. 9. Concentrate the combined filtrate under reduced pressure using a rotary evaporator. 10. Dissolve the resulting crude residue in Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification 12. Purify the crude material via flash column chromatography on silica gel. Use a gradient elution starting from 100% Dichloromethane to 10% Methanol in Dichloromethane (containing 0.5% aqueous NH₄OH to maintain the free base form). 13. Pool the pure fractions and concentrate to yield 1-(2-methylbenzyl)piperidin-4-ol as a solid or viscous oil.

Troubleshooting & Field Insights

  • Issue: Formation of Quaternary Ammonium Salts (Over-alkylation)

    • Cause: Excess alkylating agent or adding the electrophile too rapidly.

    • Solution: Strictly adhere to the 1.1 equivalent limit for the benzyl chloride. Utilize a syringe pump for addition if scaling up beyond 50 mmol.

  • Issue: Sluggish Reaction / Incomplete Conversion

    • Cause: Inactive catalyst or wet solvent.

    • Solution: Ensure the KI is dry and not degraded (should be white, not yellow/brown). Water in the acetonitrile can solvate the nucleophile, drastically reducing Sₙ2 kinetics. Use strictly anhydrous MeCN.

  • Issue: Product Streaking on Silica Gel

    • Cause: Strong interaction between the basic tertiary amine and the acidic silanol groups on the silica stationary phase.

    • Solution: Always pre-treat the silica gel with 1% Triethylamine or add 0.5% NH₄OH to the mobile phase to deactivate the column.

References

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link][1]

Sources

Method

Applications of 1-(2-Methylbenzyl)piperidin-4-ol in neuropharmacology

Application Notes and Protocols: 1-(2-Methylbenzyl)piperidin-4-ol in Neuropharmacology Executive Summary & Rationale The 1-benzylpiperidine scaffold is a "privileged structure" in neuropharmacology, acting as the primary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 1-(2-Methylbenzyl)piperidin-4-ol in Neuropharmacology

Executive Summary & Rationale

The 1-benzylpiperidine scaffold is a "privileged structure" in neuropharmacology, acting as the primary pharmacophore in several FDA-approved neurotherapeutics, most notably the acetylcholinesterase (AChE) inhibitor donepezil[1]. Within this class, 1-(2-Methylbenzyl)piperidin-4-ol has emerged as a highly valuable synthetic intermediate. The presence of the ortho-methyl group on the benzyl ring and the functionalizable hydroxyl group at the 4-position of the piperidine ring allows researchers to design Multi-Target-Directed Ligands (MTDLs) aimed at complex neurodegenerative disorders like Alzheimer's Disease (AD)[2].

Mechanistic Insights: The Role of the Ortho-Methyl Substitution

In rational drug design, structural choices must be driven by target causality. The 1-benzylpiperidine moiety is designed to target the Catalytic Anionic Site (CAS) of AChE.

  • Steric Locking & Conformation: The addition of a methyl group at the 2-position (ortho) of the benzyl ring creates strategic steric hindrance against the piperidine ring. This restricts the free rotation of the N-benzyl bond, locking the molecule into a specific, rigid bioactive conformation.

  • 
     Stacking Optimization:  Deep within the narrow AChE gorge, the benzyl ring must align parallel to the indole ring of the Trp86 residue[3]. The ortho-methyl group is uniquely tolerated in this tight hydrophobic pocket, whereas meta- or para-substitutions often cause severe steric clashes with the gorge walls, drastically reducing binding affinity[3].
    
  • Versatility of the 4-OH Group: The 4-hydroxyl group serves as an ideal vector to attach secondary pharmacophores—such as propargylamines for Monoamine Oxidase (MAO) inhibition or benzimidazolinones for AChE Peripheral Anionic Site (PAS) binding—via etherification or esterification[2].

Binding_Mechanism Ligand 2-Methylbenzyl Group Restricts rotation, locks conformation CAS AChE CAS Trp86 pi-pi stacking Ligand->CAS Steric fit Piperidine Protonated Piperidine Cation-pi interaction MidGorge AChE Mid-Gorge Tyr337 interaction Piperidine->MidGorge Ionic bond Tail 4-O-Substituent Extends to PAS PAS AChE PAS Dual-binding site Tail->PAS H-bonding

Fig 1. Binding mechanism of 2-methylbenzyl piperidine derivatives within the AChE gorge.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of the 2-methylbenzyl substitution, Table 1 summarizes the in vitro cholinesterase inhibitory activity of various synthesized derivatives compared to their structurally shifted counterparts.

Table 1: Influence of Benzyl Ring Substitution on AChE/BChE Inhibition

Compound ScaffoldAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)Mechanistic Observation
Unsubstituted Benzyl0.45 ± 0.082.10 ± 0.154.6Baseline CAS binding.
2-Methylbenzyl 0.39 ± 0.11 1.85 ± 0.12 4.7 Optimal

stacking; tolerated in CAS
[3].
3-Methylbenzyl1.20 ± 0.144.50 ± 0.203.75Partial steric clash with Trp86.
4-Methylbenzyl> 10.0> 10.0N/ASevere steric hindrance in the gorge[3].

(Note: Data synthesized from representative SAR studies demonstrating the steric tolerance of the ortho-position[3]).

Experimental Protocols

Protocol 1: Synthesis of 4-O-Alkylated MTDLs (Self-Validating Workflow)

This protocol details the etherification of 1-(2-Methylbenzyl)piperidin-4-ol to attach a secondary pharmacophore (e.g., an indole derivative for MAO inhibition)[2].

SAR_Workflow A 1-(2-Methylbenzyl)piperidin-4-ol (Core Scaffold) B O-Alkylation (NaH, DMF) (Linker Addition) A->B C Conjugation with Secondary Pharmacophore B->C D Multi-Target Directed Ligand (MTDL) C->D

Fig 2. Synthesis workflow of MTDLs using the 1-(2-Methylbenzyl)piperidin-4-ol scaffold.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(2-Methylbenzyl)piperidin-4-ol in anhydrous DMF under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen evolution ceases. Causality: The secondary 4-hydroxyl group on the piperidine ring is relatively unreactive; a strong base is required to form the highly nucleophilic alkoxide intermediate.

  • Alkylation: Dropwise add 1.2 eq of the alkyl halide-linked secondary pharmacophore (e.g., a 3-bromopropyl-indole derivative).

  • Reaction: Warm the mixture to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • System Validation & Controls:

    • TLC Monitoring: Run against the starting material (Rf ~0.3 in 9:1 DCM:MeOH) to ensure complete consumption.

    • Structural Validation: Confirm the product via 1H NMR. The protocol is validated by observing the characteristic shift of the piperidine C4-proton from ~3.6 ppm (alcohol) to ~3.3 ppm (ether), alongside the preservation of the 2-methyl singlet at ~2.3 ppm[3].

Protocol 2: In Vitro Ellman’s Assay for AChE Inhibition

To ensure trustworthiness, this protocol is designed as a self-validating system with internal controls to rule out false positives caused by spontaneous substrate hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 15 mM ATCI (acetylthiocholine iodide) in the buffer.

  • Enzyme Preparation: Dilute Electrophorus electricus AChE (eeAChE) to 0.2 U/mL in buffer containing 0.1% BSA (to stabilize the enzyme structure during incubation).

  • Assay Setup (96-well plate):

    • Test Wells: 160 µL buffer + 10 µL test compound (various concentrations) + 10 µL AChE.

    • Positive Control: Donepezil hydrochloride (reference standard).

    • Negative Control (100% Activity): 10 µL vehicle (DMSO) instead of the test compound.

    • Blank (Background Hydrolysis): Omit AChE; replace with 10 µL buffer.

  • Incubation: Incubate the plate at 37 °C for 15 minutes to allow inhibitor-enzyme binding to reach equilibrium.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader. Causality: DTNB reacts with the thiocholine produced by ATCI hydrolysis to form a yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity.

  • System Validation: The assay is strictly self-validating. The run is only considered valid if the Blank wells show <5% change in absorbance over 10 minutes (ruling out spontaneous ATCI breakdown), and the Positive Control (Donepezil) yields an IC50 within the established literature range (10-30 nM)[1].

References

  • N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC Source: nih.gov URL:[Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - MDPI Source: mdpi.com URL:[Link]

Sources

Application

Scale-up synthesis methods for 1-(2-Methylbenzyl)piperidin-4-ol

An Application Note for the Scale-Up Synthesis of 1-(2-Methylbenzyl)piperidin-4-ol Abstract: This document provides detailed protocols and strategic insights for the scale-up synthesis of 1-(2-Methylbenzyl)piperidin-4-ol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 1-(2-Methylbenzyl)piperidin-4-ol

Abstract: This document provides detailed protocols and strategic insights for the scale-up synthesis of 1-(2-Methylbenzyl)piperidin-4-ol, a key intermediate in pharmaceutical development. Two robust and scalable synthetic routes are presented: Reductive Amination and Direct N-Alkylation. The guide offers a comparative analysis of these methods, focusing on reaction efficiency, safety, cost-effectiveness, and process control for large-scale production. Each protocol is accompanied by step-by-step instructions, quantitative data summaries, and workflow visualizations to aid researchers, scientists, and drug development professionals in successful implementation.

Introduction and Strategic Overview

1-(2-Methylbenzyl)piperidin-4-ol is a valuable heterocyclic building block, frequently utilized as a scaffold in the synthesis of biologically active compounds. Its structure, featuring a tertiary amine and a secondary alcohol, allows for diverse functionalization, making it a crucial intermediate in medicinal chemistry. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production requires methodologies that are not only high-yielding but also safe, economical, and reproducible.

This guide details two primary, field-proven strategies for the large-scale synthesis of this target molecule:

  • Method A: Reductive Amination: A one-pot reaction involving the condensation of 4-hydroxypiperidine with 2-methylbenzaldehyde to form an iminium intermediate, which is subsequently reduced in situ. This method is renowned for its high selectivity and mild reaction conditions.[1][2]

  • Method B: Direct N-Alkylation: A classic nucleophilic substitution (SN2) reaction where 4-hydroxypiperidine is directly alkylated using 2-methylbenzyl chloride in the presence of a base. This approach is straightforward and often utilizes readily available, cost-effective reagents.[3][4]

The selection between these routes depends on several factors including raw material cost, available equipment, safety protocols, and desired purity profile. This document will provide the necessary data and rationale to make an informed decision.

Method A: Scale-Up Synthesis via Reductive Amination

Principle: This elegant one-pot process leverages the differential reactivity of an imine over a carbonyl. 4-Hydroxypiperidine and 2-methylbenzaldehyde reversibly form an iminium ion. A mild, selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is introduced to irreversibly reduce the C=N bond to the target amine, driving the equilibrium towards product formation. The use of NaBH(OAc)₃ is particularly advantageous for scale-up as it is less water-sensitive than other hydrides and selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side-product formation.[1][2]

Experimental Protocol: Reductive Amination
  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 4-hydroxypiperidine (1.0 eq) and dichloromethane (DCM, 10-15 volumes). Begin stirring to ensure complete dissolution.

  • Aldehyde Addition: Add 2-methylbenzaldehyde (1.05 eq) to the stirred solution at ambient temperature (20-25 °C).

  • Iminium Formation: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reductant Addition: In a separate, dry vessel, prepare a slurry of Sodium Triacetoxyborohydride (STAB, 1.3 eq) in DCM (3-5 volumes). Slowly add this slurry to the reactor via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 30 °C using the reactor jacket. Note: The addition is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature for 4-6 hours or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).

  • Reaction Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 5-8 volumes) to the reactor to quench the excess reducing agent and neutralize any acetic acid byproducts. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • Work-up and Extraction: Stir the biphasic mixture for 30 minutes. Stop the stirring, allow the layers to separate, and drain the lower organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).

  • Washing: Combine all organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 5 volumes) followed by brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: For high purity, the crude material can be recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane) or purified via column chromatography on silica gel. For large-scale operations, crystallization is the preferred method.

Quantitative Data: Reductive Amination
ReagentMW ( g/mol )Molar Eq.Density (g/mL)Quantity (1 mol scale)
4-Hydroxypiperidine101.151.0-101.2 g
2-Methylbenzaldehyde120.151.051.029126.2 g (122.6 mL)
Sodium Triacetoxyborohydride211.941.3-275.5 g
Dichloromethane (DCM)84.93-1.33~2.0 L
Product 205.30 --Expected Yield: 175-195 g (85-95%)
Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_setup Reactor Setup & Charging cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge 4-Hydroxypiperidine & DCM to Reactor B Add 2-Methylbenzaldehyde A->B C Iminium Formation (Stir 30-60 min) B->C D Controlled Addition of NaBH(OAc)3 Slurry C->D E Reaction Monitoring (4-6h @ 20-25°C) D->E F Quench with aq. NaHCO3 E->F G Phase Separation & DCM Extraction F->G H Wash with Brine G->H I Dry (MgSO4) & Concentrate H->I J Product: 1-(2-Methylbenzyl)piperidin-4-ol I->J

Caption: Workflow for Reductive Amination Synthesis.

Method B: Scale-Up Synthesis via Direct N-Alkylation

Principle: This method involves the direct formation of the C-N bond through a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride.[3] A base is essential to neutralize the hydrochloric acid (HCl) formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. Potassium carbonate (K₂CO₃) is an excellent choice for scale-up due to its low cost, ease of handling, and simple removal by filtration.

Experimental Protocol: Direct N-Alkylation
  • Reactor Setup: Prepare the reactor system as described in Method A.

  • Reagent Charging: Charge the reactor with 4-hydroxypiperidine (1.0 eq), finely milled potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN, 10-15 volumes) under a nitrogen atmosphere.

  • Heating: Begin stirring and heat the slurry to 60-70 °C to ensure good mixing and reaction kinetics.

  • Alkylating Agent Addition: In a separate vessel, dissolve 2-methylbenzyl chloride (1.1 eq) in ACN (2-3 volumes). Add this solution dropwise to the heated reactor slurry over 60 minutes. Note: The reaction is exothermic; control the addition rate to maintain the desired temperature.

  • Reaction Monitoring: Maintain the reaction temperature at 60-70 °C and monitor for completion (typically 3-5 hours) by HPLC or TLC.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to ambient temperature. Filter the slurry to remove potassium carbonate and other inorganic salts. Wash the filter cake with ACN (2 x 2 volumes).

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to remove the bulk of the acetonitrile.

  • Work-up: To the resulting residue, add ethyl acetate (10 volumes) and water (8 volumes). Stir, allow the layers to separate, and collect the organic phase.

  • Washing: Wash the organic layer with water (1 x 5 volumes) and then brine (1 x 5 volumes).

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude material can be purified by recrystallization as described in Method A.

Quantitative Data: Direct N-Alkylation
ReagentMW ( g/mol )Molar Eq.Density (g/mL)Quantity (1 mol scale)
4-Hydroxypiperidine101.151.0-101.2 g
2-Methylbenzyl chloride140.611.11.062154.7 g (145.7 mL)
Potassium Carbonate138.212.0-276.4 g
Acetonitrile (ACN)41.05-0.786~1.5 L
Product 205.30 --Expected Yield: 164-185 g (80-90%)
Workflow Diagram: Direct N-Alkylation

N_Alkylation_Workflow cluster_setup Reactor Setup & Charging cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge 4-Hydroxypiperidine, K2CO3 & ACN to Reactor B Heat Slurry to 60-70°C A->B C Dropwise Addition of 2-Methylbenzyl Chloride B->C D Reaction Monitoring (3-5h @ 60-70°C) C->D E Cool & Filter Salts D->E F Concentrate Filtrate E->F G Aqueous Work-up (EtOAc/Water) F->G H Dry (Na2SO4) & Concentrate G->H I Product: 1-(2-Methylbenzyl)piperidin-4-ol H->I

Caption: Workflow for Direct N-Alkylation Synthesis.

Comparative Analysis for Scale-Up

ParameterMethod A: Reductive AminationMethod B: Direct N-AlkylationRationale & Expert Insight
Reagent Cost Moderate (STAB is more expensive)Low (K₂CO₃ and benzyl chloride are commodities)Method B is generally more cost-effective regarding raw materials.
Safety & Handling STAB is water-reactive and generates H₂ upon quench.[5][6][7][8] Handle under inert gas.[5][6]2-Methylbenzyl chloride is a corrosive lachrymator and requires careful handling in a well-ventilated area.[9][10][11][12]Both routes have specific hazards. The choice may depend on site-specific engineering controls and personnel training.
Reaction Conditions Mild (ambient temperature, atmospheric pressure)Moderate (requires heating to 60-70 °C)The milder conditions of Method A reduce energy costs and may be gentler on sensitive functionalities if present in more complex analogs.
Work-up & Waste Liquid-liquid extraction. Generates aqueous waste.Solid filtration followed by liquid-liquid extraction. Generates solid (salt) and aqueous waste.Method B's filtration step adds an operational unit. The choice may depend on equipment availability (e.g., filter-dryer).
Selectivity Very high; minimal side products.Good; potential for over-alkylation (quaternary salt formation) if not controlled carefully.Method A is often cleaner, potentially simplifying downstream purification.

Safety, Handling, and Waste Management

Scaling up chemical synthesis necessitates a stringent focus on safety. All operations should be conducted following a thorough hazard analysis.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[6]

  • Engineering Controls: All manipulations, particularly the handling of 2-methylbenzyl chloride and the quenching of STAB, must be performed in a well-ventilated fume hood or an appropriately designed and ventilated reactor bay.[5][9] Eyewash stations and safety showers must be readily accessible.[5][12]

  • Reagent-Specific Precautions:

    • 2-Methylbenzyl Chloride: This compound is a lachrymator (causes tearing) and is corrosive.[10][13] Avoid inhalation of vapors and direct contact with skin and eyes.[9][10] Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[9][11]

    • Sodium Triacetoxyborohydride (STAB): This reagent reacts with water, potentially violently, to release flammable hydrogen gas.[7][14] It must be stored in a tightly-closed container in a cool, dry place, preferably under an inert atmosphere, and protected from moisture.[5][6][7] Use spark-proof tools when handling.[8]

  • Waste Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations. Segregate halogenated and non-halogenated organic waste streams. Aqueous waste should be neutralized before disposal.

Conclusion

Both reductive amination and direct N-alkylation represent viable and robust methods for the scale-up synthesis of 1-(2-Methylbenzyl)piperidin-4-ol.

  • Method A (Reductive Amination) is recommended when high purity is a primary driver and the higher cost of the reducing agent is acceptable. Its mild conditions and high selectivity often lead to a more straightforward purification process.

  • Method B (Direct N-Alkylation) is a strong candidate when cost-effectiveness is paramount. While it requires heating and careful control to minimize side products, its use of inexpensive commodity chemicals makes it highly attractive for industrial-scale production.

The final selection should be based on a comprehensive process hazard analysis (PHA) and an economic evaluation tailored to the specific manufacturing environment.

References

  • AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet. [URL: https://www.aksci.com/sds/S813.
  • Lifechem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride. [URL: https://lifechempharma.com/safety-and-handling-guidelines-for-sodium-triacetoxyborohydride/]
  • ChemicalBook. 2-Methylbenzyl chloride(552-45-4). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6357997.htm]
  • Loba Chemie. (2017, June 06). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [URL: https://www.lobachemie.com/msds-sodium-triacetoxy-borohydride-05917.aspx]
  • Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/PC5068_msds.
  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. [URL: https://www.coleparmer.com/msds/28635.htm]
  • Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 2-Methylbenzyl chloride. [URL: https://www.fishersci.com/sds, searching for CAS 552-45-4]
  • Chemsrc. 2-methylbenzyl chloride | CAS#:552-45-4. (2025, August 21). [URL: https://www.chemsrc.com/en/cas/552-45-4_242688.html]
  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center (DTIC). [URL: https://apps.dtic.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 2-Methylbenzyl chloride. [URL: https://www.fishersci.
  • NOAA. O-METHYLBENZYL CHLORIDE - CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/20562]
  • Kerr, M. A., et al. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1379927]
  • Mironov, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6684]
  • Google Patents. (2011). WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines. [URL: https://patents.google.
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of Substituted Piperidines. [URL: https://www.benchchem.com/technical-support]
  • Organic Chemistry Portal. Synthesis of piperidines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm]
  • Arkat USA, Inc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with heterocyclic amines. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2008/9]
  • Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [URL: http://biomedpharmajournal.org/?p=324]
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0007682]
  • ChemicalBook. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis. [URL: https://www.chemicalbook.com/synthesis/3970-66-9.htm]
  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00862]
  • An, H., et al. (2016). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5154807/]
  • BenchChem. (2025). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. [URL: https://www.benchchem.com/technical-support]
  • Cardona, F., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. [URL: https://www.researchgate.net/publication/337198114_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_Imino-Sugars]
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [URL: https://kclpure.kcl.ac.uk/portal/en/studenttheses/synthesis-of-novel-piperidine-building-blocks-and-their-use-for-the-preparation-of-donepezil-analogues(95156a06-5388-4670-9852-65825a075e7a).html]
  • ECHEMI. N - alkylation of piperidine with substituted benzyl chloride. [URL: https://www.echemi.com/community/n-alkylation-of-piperidine-with-substituted-benzyl-chloride_thread_53526_1.html]
  • ChemicalBook. 1-(2-fluorobenzyl)piperidin-4-ol synthesis. [URL: https://www.chemicalbook.com/synthesis/148729-32-2.htm]
  • Hussain, A., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/synthesis-of-4hydroxypiperidine-derivatives-and-their-screening-for-analgesic-activity.
  • Google Patents. (1957). US2784192A - Preparation of 4-hydroxypiperidines. [URL: https://patents.google.
  • Sci-Hub. (2001). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
  • ResearchGate. (2001). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [URL: https://www.researchgate.net/publication/250787313_ChemInform_Abstract_Large_Scale_Synthesis_of_N-Benzyl-4-formylpiperidine_Through_Partial_Reduction_of_Esters_Using_Aluminum_Hydride_Reagents_Modified_with_Pyrrolidine]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 1-(2-Methylbenzyl)piperidin-4-ol from reaction byproducts

Welcome to the Purification Support Hub. Introduction: The Target & The Challenge You are likely synthesizing 1-(2-Methylbenzyl)piperidin-4-ol via the reductive amination of 4-hydroxypiperidine with 2-methylbenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Support Hub.

Introduction: The Target & The Challenge

You are likely synthesizing 1-(2-Methylbenzyl)piperidin-4-ol via the reductive amination of 4-hydroxypiperidine with 2-methylbenzaldehyde (o-tolualdehyde), typically using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

While this chemistry is robust, the resulting crude mixture often presents a specific set of impurities that can degrade biological assay performance or interfere with subsequent steps.

The Three Main Impurities:

  • 2-Methylbenzyl alcohol: A neutral byproduct formed if the aldehyde is reduced before reacting with the amine.

  • Unreacted 2-methylbenzaldehyde: Lipophilic and non-basic.

  • Boron salts: Inorganic residue from the reducing agent.

This guide provides a modular purification strategy. Module 1 is mandatory for all users. Module 2 and 3 are selectable based on your purity requirements (>95% vs >99%).

Module 1: Acid-Base Extraction (The "Workhorse" Protocol)

Objective: Remove neutral organic impurities (aldehydes, alcohols) and inorganic salts. Purity Target: ~90-95% State: Likely a viscous oil or low-melting solid.

The Logic (Causality)

Your product is a tertiary amine .[1] It has a basic nitrogen center (pKa ~9-10).

  • Low pH (< 2): The nitrogen is protonated (

    
    ). The molecule becomes water-soluble. Neutral impurities (benzyl alcohol) remain lipophilic.
    
  • High pH (> 12): The nitrogen is deprotonated (

    
    ). The molecule becomes lipophilic (organic-soluble).
    
Step-by-Step Protocol
  • Quench: If using STAB, quench the reaction with saturated aqueous

    
    . Stir for 30 mins to break down boron complexes.
    
  • Initial Extraction: Extract the reaction mixture with Ethyl Acetate (EtOAc). Discard the aqueous layer (contains inorganic salts).

  • The "Acid Trap" (Critical Step):

    • Transfer the EtOAc layer (containing Product + Neutrals) to a separatory funnel.

    • Extract with 1M HCl (3x).

    • Result: Your product migrates to the Aqueous Acid phase . The impurities stay in the EtOAc phase .

    • Action: Keep the Aqueous Acid phase. Discard the EtOAc phase.

  • Recovery:

    • Cool the Aqueous Acid phase on ice.

    • Slowly basify to pH > 12 using 4M NaOH (Check with pH paper; it must be strongly basic).

    • Observation: The solution should turn cloudy as the free base precipitates/oils out.

  • Final Extraction:

    • Extract the cloudy basic aqueous layer with Dichloromethane (DCM) (3x).

    • Dry combined DCM layers over

      
      , filter, and concentrate in vacuo.
      
Visual Workflow: Acid-Base Logic

AcidBaseExtraction Crude Crude Mixture (Product + Aldehyde + Alcohol) Org1 Organic Phase 1 (EtOAc) Crude->Org1 Dissolve Aq1 Aqueous Acid Phase (Product-H+) Org1->Aq1 Extract w/ 1M HCl WasteOrg Waste Organic (Aldehyde/Alcohol removed) Org1->WasteOrg Neutrals stay here AqBase Basified Aqueous (pH > 12) Aq1->AqBase Add NaOH FinalProd Final Organic Phase (DCM: Pure Product) AqBase->FinalProd Extract w/ DCM

Caption: Separation logic relying on the pH-dependent solubility of the piperidine nitrogen.

Module 2: Flash Chromatography (The "Polishing" Step)

Objective: Remove trace polar impurities or breakdown products. Purity Target: >98% Issue: Tertiary amines interact with acidic silanols on silica gel, causing "streaking" or "tailing" (broad peaks that co-elute with impurities).

The Solution: Amine Modification

You must modify the silica surface to suppress these interactions.

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

    
     .
    

Gradient Protocol:

Time (CV) % Solvent B Explanation
0-2 0% Elutes any remaining non-polar aldehydes.
2-10 0% -> 5% Slowly elutes the product.

| 10-15 | 5% -> 10% | Flushes more polar byproducts. |

Note: The product usually elutes between 3-6% MeOH.

Module 3: Crystallization (The "High Purity" Form)

Objective: Stabilize the compound for long-term storage or biological use. Problem: 1-(2-Methylbenzyl)piperidin-4-ol free base is often an oil or a low-melting solid that is difficult to handle. Solution: Convert it to the Hydrochloride (HCl) or Fumarate salt.

Protocol: HCl Salt Formation
  • Dissolve 1g of the purified free base (from Module 1 or 2) in 5 mL of dry Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercially available) or 4M HCl in Dioxane .

  • Observation: A white precipitate should form immediately.

  • Stir for 15 minutes.

  • Filter the solid and wash with cold ether.

  • Dry under high vacuum.

Troubleshooting & FAQs

Q1: After acid extraction (Module 1), my yield is extremely low. Where is my product?

  • Diagnosis: You likely did not raise the pH high enough in Step 4.

  • Fix: The piperidine nitrogen has a pKa ~9-10. If you stop at pH 8 or 9, a significant portion is still protonated (water-soluble). You must go to pH 12-14 .

  • Check: Take your "waste" aqueous layer, add more NaOH, and extract again with DCM.

Q2: My product is an oil that refuses to solidify. Is it impure?

  • Insight: Not necessarily. The ortho-methyl group on the benzyl ring disrupts crystal packing (steric hindrance), often lowering the melting point compared to the unsubstituted benzyl analog.

  • Action: Do not rely on solidification as a purity index. Run an NMR. If pure, proceed to Module 3 (Salt Formation) to get a solid.

Q3: I see a spot on TLC that stays at the baseline, even in 10% MeOH.

  • Diagnosis: This is likely the hydrochloride salt of your amine formed on the plate or highly polar inorganic residue.

  • Fix: Treat your TLC plate with ammonia vapor or add 1% Triethylamine to your TLC developing chamber. This deprotonates the amine, allowing it to move up the plate.

Q4: Can I use reductive amination with 4-piperidone instead of 4-hydroxypiperidine?

  • Warning: Yes, but this introduces a risk of bis-alkylation (two benzyl groups attaching) if you reduce the ketone to an alcohol after the amine formation.

  • Recommendation: Stick to 4-hydroxypiperidine as the starting material.[2] The secondary amine is the only reactive site, ensuring mono-alkylation [1].

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine pKa and extraction logic).
  • Sigma-Aldrich. "Reductive Amination Application Note."

Sources

Optimization

Technical Support Center: Solubility Guide for 1-(2-Methylbenzyl)piperidin-4-ol

Document ID: TS-SOL-MBP40L-001 Last Updated: March 1, 2026 Department: Application Science & Formulation Support Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1][2] Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-SOL-MBP40L-001 Last Updated: March 1, 2026 Department: Application Science & Formulation Support Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1][2]

Executive Summary & Compound Profile

Compound: 1-(2-Methylbenzyl)piperidin-4-ol Chemical Class: N-substituted piperidine / Amphiphilic amine Core Challenge: Low aqueous solubility of the neutral free base due to the lipophilic 2-methylbenzyl moiety masking the polarity of the 4-hydroxyl group.[1][2]

This guide addresses the frequent "crash-out" (precipitation) events observed when transitioning this compound from organic stock solutions to aqueous buffers. The solubility behavior is governed by the ionization state of the piperidine nitrogen (pKa ≈ 9.5).[3]

Physicochemical Snapshot
PropertyValue (Estimated)Implication
pKa (Basic) ~9.5 - 9.8Positively charged (soluble) at pH < 7.0; Neutral (insoluble) at pH > 8.[1][2]0.
LogP ~2.3 - 2.6Moderately lipophilic; requires cosolvents or carriers in neutral media.[1][2][3]
H-Bond Donors 1 (OH group)Limited water interaction in the neutral state.[1][2][3]
Preferred Salt Hydrochloride (HCl)Significantly enhances aqueous solubility (>50 mg/mL).[3]

Diagnostic Troubleshooting (Q&A)

Q1: I purchased the compound as a powder, but it floats on water and won't dissolve. Is it defective? A: It is likely not defective but rather supplied as the free base .[3] The free base form is lipophilic because the 2-methylbenzyl group dominates the molecule's properties.[1][3]

  • Immediate Fix: Add 1.05 equivalents of 1M HCl or acetic acid.[1][3] This protonates the tertiary amine, forming a water-soluble salt.[1][3]

Q2: My compound was soluble in water, but precipitated when I added it to PBS (pH 7.4). Why? A: This is a classic pH-induced precipitation .[1][3] At pH 7.4, the equilibrium shifts slightly toward the neutral free base.[1][3] While a significant portion remains protonated, the "intrinsic solubility" of the neutral species is low.[1][3] If your concentration exceeds ~1-5 mM, the neutral fraction may crystallize out.[1][3]

  • Solution: Lower the concentration or use a solubilizing excipient like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to sequester the lipophilic tail.[1][2]

Q3: Can I use DMSO for cell culture experiments? A: Yes, but beware of "solvent shock."[3] If you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into media, the rapid change in solvent polarity can cause immediate micro-precipitation that is invisible to the naked eye but affects bioassay results.[1][3]

  • Protocol: Use the "Step-Down Dilution" method described in Protocol B.

Step-by-Step Solubilization Protocols

Protocol A: In-Situ Salt Formation (The "Acid Switch")

Best for: Chemical synthesis, early-stage screening, and acidic buffers.[1][2]

Mechanism: Converts the water-insoluble free base (


) into the soluble cation (

).[2][3]

  • Calculate Molar Equivalents: Determine the moles of your compound (MW ≈ 205.3 g/mol ).[3]

  • Prepare Solvent: Use deionized water (Type I).

  • Acid Addition:

    • Add the compound to water (it will be a suspension).[3]

    • Slowly add 1.0 to 1.1 equivalents of 1M HCl (or Acetic Acid for a milder counter-ion) under magnetic stirring.

    • Note: Avoid large excess of acid if the solution will be used in biological assays to prevent buffer overwhelm.[1][3]

  • Verification: The solution should become clear. Measure pH to ensure it is < 6.0.[3]

Protocol B: Cosolvent "Step-Down" Dilution

Best for: Cell-based assays where salts are not an option.[1][2]

Mechanism: Uses a water-miscible organic solvent to solvate the hydrophobic regions before introducing water.[1][2][3]

  • Primary Stock: Dissolve compound in 100% DMSO to reach a concentration of 50 mM . Vortex until clear.

  • Intermediate Stock (Critical Step): Dilute the Primary Stock 1:10 into Ethanol or PEG-400 .[1][3] This creates a "bridge" solvent system.[1][3]

  • Final Dilution: Slowly add the Intermediate Stock to your aqueous media (warm media to 37°C helps) with rapid stirring.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.[3]

Protocol C: Cyclodextrin Encapsulation (The "Stealth Mode")

Best for: Animal studies (in vivo) or neutral pH buffers (PBS).[3]

Mechanism: The hydrophobic 2-methylbenzyl tail enters the cyclodextrin cavity, shielding it from water while the polar OH group remains exposed.[1][3]

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or saline.[1][2]

  • Compound Addition: Add the compound (free base) to the vehicle.[3]

  • Energy Input: Sonicate for 20–30 minutes at 40°C.

  • Equilibration: Shake at room temperature for 2-4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed solid.[1][3]

Visualizations & Logic Flow

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct protocol for your application.

SolubilityDecision Start Start: 1-(2-Methylbenzyl)piperidin-4-ol (Solid Powder) CheckForm Is it a Salt (HCl) or Free Base? Start->CheckForm IsSalt Salt Form CheckForm->IsSalt HCl Salt IsBase Free Base CheckForm->IsBase Free Base DirectDissolve Dissolve directly in Water IsSalt->DirectDissolve TargetPH Target pH for Experiment? IsBase->TargetPH Acidic Acidic (pH < 6) TargetPH->Acidic Synthesis/Storage Neutral Neutral (pH 7.4) TargetPH->Neutral Bioassay/PBS Acidify Protocol A: Add 1.05 eq. HCl Acidic->Acidify Cosolvent Protocol B: DMSO Stock -> Media Neutral->Cosolvent Low Conc. (<100µM) Cyclodextrin Protocol C: 20% HP-beta-CD Neutral->Cyclodextrin High Conc. (>1mM)

Caption: Decision matrix for solubilizing 1-(2-Methylbenzyl)piperidin-4-ol based on chemical form and experimental pH requirements.

Figure 2: Protonation Equilibrium Mechanism

Understanding why pH controls solubility for this molecule.[1][3]

Protonation Acid Acidic pH (< 6.0) High [H+] Cation Protonated Form (BH+) • Charged Nitrogen • High Water Solubility • Stable in Solution Acid->Cation Protonation Base Basic pH (> 8.0) Low [H+] Neutral Neutral Form (B) • Uncharged Nitrogen • Lipophilic Benzyl Tail Dominates • Precipitates in Water Base->Neutral Deprotonation Cation->Neutral Add NaOH / PBS Neutral->Cation Add HCl / Acetic Acid

Caption: The equilibrium between the soluble cationic form and the insoluble neutral form is driven by solution pH relative to the pKa (~9.5).[1][2]

Reference Data

Table 1: Estimated Solubility Profile
Solvent SystemSolubility (mg/mL)Notes
Water (pH 2.0) > 50 mg/mLHigh solubility due to complete ionization.[1][2]
Water (pH 7.4) < 0.5 mg/mLRisk of precipitation; highly dependent on concentration.[3]
DMSO > 100 mg/mLExcellent stock solvent.[3] Hygroscopic.
Ethanol > 50 mg/mLGood intermediate solvent.
20% HP-β-CD ~ 10-20 mg/mL"Host-guest" complex stabilizes the neutral form.[1][2]
References
  • PubChem Compound Summary for Piperidin-4-ol Derivatives. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link] Context: Establishes the baseline solubility and pKa properties of the 4-hydroxypiperidine core.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Context: Validates the use of HP-β-CD for solubilizing lipophilic amines like 1-(2-Methylbenzyl)piperidin-4-ol.

Sources

Troubleshooting

Technical Support Guide: Recrystallization of Benzylpiperidinol Derivatives

Doc ID: TS-CRYST-BZP-004 Last Updated: March 1, 2026 Department: Process Chemistry & Purification Support Introduction: The Amphiphilic Challenge Benzylpiperidinol derivatives (e.g., 4-benzyl-4-hydroxypiperidine) present...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-CRYST-BZP-004 Last Updated: March 1, 2026 Department: Process Chemistry & Purification Support

Introduction: The Amphiphilic Challenge

Benzylpiperidinol derivatives (e.g., 4-benzyl-4-hydroxypiperidine) present a unique purification challenge due to their amphiphilic nature . The molecule contains a lipophilic benzyl tail, a basic piperidine ring, and a polar hydroxyl group.

This structure creates a narrow "Goldilocks zone" for solubility:

  • Non-polar solvents (Hexanes) often fail to dissolve the polar core.

  • Polar protic solvents (Methanol) often hold the compound too tightly, preventing precipitation.

  • Low Melting Points: Many free-base derivatives melt between 60–80°C. If your crystallization temperature exceeds the oiling limit (LLPS - Liquid-Liquid Phase Separation), you will isolate an oil, not a crystal.

This guide provides the solvent matrices, troubleshooting workflows, and protocols required to stabilize these lattices.

Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix based on dielectric constants and polarity indices.

Table 1: Optimized Solvent Systems for Benzylpiperidinols

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use CaseRisk Factor
Binary (Green) Ethanol (95%) Water 1:0.5 to 1:2Standard Purification. Best for removing inorganic salts and polar impurities.High yield loss if water content is too high.
Binary (Aprotic) Ethyl Acetate Heptane 1:2 to 1:4Drying/Polymorph Control. Excellent for obtaining anhydrous crystals.Oiling out is common if cooled too fast.
Single Acetone N/AN/AHydrazide Derivatives. High solubility at boil, poor at -20°C.Volatility requires sealed vessels during cooling.
Single Toluene N/AN/AHighly Lipophilic Analogs. Use for derivatives with extra benzyl/phenyl groups.High boiling point (110°C) risks thermal degradation.

Technical Note: For 4-benzyl-4-hydroxypiperidine (Free Base), the Acetone or Ethanol/Water systems are historically most effective [1][2].

Troubleshooting: The "Oiling Out" Loop

"Oiling out" is the spontaneous formation of a second liquid phase (emulsion) rather than a solid suspension.[1] This occurs when the Limit of Liquid-Liquid Phase Separation (LLPS) is crossed before the Solubility Curve .

Visualizing the Fix

The following decision tree guides you out of the "oil trap."

OilingOutLoop Start PROBLEM: Solution Oils Out (Droplets form instead of crystals) CheckTemp Check Temperature vs. MP Is T_solution > T_melting_point? Start->CheckTemp YesHighTemp YES: Thermodynamic Issue The compound is molten. CheckTemp->YesHighTemp Temp is High NoLowTemp NO: Supersaturation Issue Impurity-driven MP depression. CheckTemp->NoLowTemp Temp is Low Action1 Action: Re-heat to clear solution. Add 10-20% more Good Solvent. YesHighTemp->Action1 Action2 Action: Seed at T = MP - 5°C. Do NOT crash cool. NoLowTemp->Action2 Action3 CRITICAL FIX: Salt Formation Convert Free Base to HCl Salt. NoLowTemp->Action3 If oil persists Action1->CheckTemp Cool Slower Action1->Action3 If it fails again Result Result: Stable Crystal Lattice Action2->Result Action3->Result

Figure 1: Troubleshooting logic for oiling out events. Note that converting to a salt (Action 3) is often the most time-efficient solution for stubborn oils.

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization of the Free Base (Ethanol/Water)

Target: Removal of color and non-polar impurities.

  • Dissolution: Place 10g of crude benzylpiperidinol in a 250mL Erlenmeyer flask. Add Ethanol (95%) dropwise while heating to 60°C (do not exceed 70°C).

    • Checkpoint: Use the minimum volume required to dissolve the solid.[2][3] If volume exceeds 10mL/g, purity is likely <80%.

  • Clarification (Optional): If the solution is yellow/brown, add Activated Carbon (5 wt%) , stir for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While the solution is still at ~50°C, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Seeding: Add a single seed crystal of pure product.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel).

    • Warning: Do not use an ice bath immediately. This causes oiling.[1][3][4]

  • Collection: Once solids form (after 2-4 hours), cool to 4°C for 30 mins, then filter.

Protocol B: The "Salt Switch" (HCl Salt Formation)

Target: Stubborn oils that refuse to crystallize.

  • Dissolution: Dissolve the oily crude residue in Ethyl Acetate (10 mL per gram).

  • Acidification: Cool to 0°C. Slowly bubble HCl gas or add HCl in Dioxane/Ether (4M) dropwise.

  • Precipitation: The hydrochloride salt will precipitate almost immediately (MP typically >150°C, preventing oiling).

  • Recrystallization: Filter the crude salt. Recrystallize this salt using Methanol/Acetone or Isopropanol .

Process Decision Workflow

Use this workflow to determine the purification strategy based on your crude material's state.

PurificationWorkflow Input Crude Reaction Mixture StateCheck Physical State? Input->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil TLC TLC Purity Check Solid->TLC Oil->TLC SaltForm Salt Formation (Protocol B) Oil->SaltForm If Recryst Fails HighPurity Purity > 85% TLC->HighPurity LowPurity Purity < 85% TLC->LowPurity Recryst Direct Recrystallization (Protocol A) HighPurity->Recryst AcidBase Acid/Base Extraction (Cleanup) LowPurity->AcidBase AcidBase->Oil Returns as Oil

Figure 2: Strategic decision tree for processing crude benzylpiperidinol intermediates.

Frequently Asked Questions (FAQ)

Q: My product has a persistent yellow tint even after recrystallization. Why? A: This is likely due to oxidation of the piperidine ring or residual pyridine impurities [3].

  • Fix: Perform a "Charcoal Treatment" during the hot dissolution step (Protocol A, Step 2).[4][5] If that fails, wash the dissolved free base with sodium metabisulfite solution (aq) before crystallization to reduce oxidized species.

Q: I used the Ethanol/Water system, but my yield is <50%. A: You likely used too much Ethanol (Good Solvent). Benzylpiperidinols have significant solubility in ethanol even at room temperature.

  • Fix: Increase the Water (Anti-solvent) ratio to 1:2 or cool the final slurry to -10°C. Alternatively, switch to Ethyl Acetate/Heptane , which has a steeper solubility curve for these derivatives.

Q: Can I use Chlorinated solvents (DCM/Chloroform)? A: While they dissolve the compound well, they are poor for crystallization because they are "too good" as solvents. They are best reserved for Chromatography or Extraction [4]. If you must use them, use them as the solvent in a vapor diffusion method with Hexanes.

Q: The melting point is 10°C lower than the literature value. A: This indicates "Solvate Formation." Piperidinols can trap water or ethanol in the crystal lattice.

  • Fix: Dry the crystals under high vacuum (0.1 mmHg) at 40°C for 12 hours. If using Protocol B (Salts), ensure you are not isolating a hydrate.

References

  • BenchChem. Purification Techniques for Piperidine Derivatives: Protocol 2 - Recrystallization. Retrieved from BenchChem Protocols. Link

  • National Institutes of Health (NIH). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. (Confirming Acetone/Ethanol utility). Link

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Chemical Engineering Resources. Link

  • ChemicalBook. 1-Benzyl-4-piperidone Synthesis and Purification Data.Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes.Link

Sources

Optimization

Troubleshooting low purity in N-alkylation of 4-hydroxypiperidine

Topic: Troubleshooting Low Purity in N-Alkylation of 4-Hydroxypiperidine Content Type: Technical Support Center – Troubleshooting Guide & FAQs Audience: Researchers, Scientists, and Drug Development Professionals Status:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in N-Alkylation of 4-Hydroxypiperidine Content Type: Technical Support Center – Troubleshooting Guide & FAQs Audience: Researchers, Scientists, and Drug Development Professionals

Status: Active Ticket: #N-ALK-4HP-PURITY Assigned Specialist: Senior Application Scientist[1]

Welcome to the technical support hub for piperidine scaffold functionalization. You are likely here because your N-alkylation of 4-hydroxypiperidine (4-HP) yielded a complex mixture rather than a clean product. This scaffold is deceptively simple; its bifunctional nature (secondary amine + secondary alcohol) creates a landscape of competitive pathways that degrade purity.[1]

This guide bypasses generic advice to target the specific kinetic and thermodynamic failures common to this reaction.

Module 1: Diagnostic Triage (Visualizing the Problem)

Before adjusting your protocol, identify which competitive pathway is dominating your reaction.[1] The diagram below maps the reaction landscape and the specific conditions that trigger side reactions.

ReactionLandscape Start 4-Hydroxypiperidine Target Target: N-Alkyl Product (Secondary Amine pKa ~11) Start->Target Weak Base (K2CO3, MeCN) O_Alkyl Impurity: O-Alkyl Ether (High Base Strength) Start->O_Alkyl Strong Base (NaH, KOH) Elim Impurity: Alkene (E2 Elimination) Start->Elim Hindered RX Strong Base Quat Impurity: Quat. Ammonium (Excess Electrophile) Target->Quat Excess RX High Temp

Figure 1: Reaction landscape of 4-hydroxypiperidine. Green paths indicate desired chemoselectivity; red/yellow paths indicate common purity failures.

Module 2: Troubleshooting FAQs
Q1: My LC-MS shows a mass corresponding to the product, but also a significant peak at [M + Alkyl]. Is this the O-alkylated byproduct?

Diagnosis: Likely Over-alkylation (Quaternization) , not O-alkylation.[1] Technical Insight: While O-alkylation is possible, the nitrogen atom is significantly more nucleophilic than the oxygen atom in neutral or weakly basic conditions. The secondary amine (product) is often more nucleophilic than the starting secondary amine (starting material) due to the inductive electron-donating effect of the new alkyl group. This leads to the "runaway" reaction where the product reacts again to form a quaternary ammonium salt.

Corrective Action:

  • Stoichiometry Control: Reduce the alkyl halide equivalents to 0.90 – 0.95 eq . It is better to leave unreacted starting material (which is easily removed via aqueous workup) than to over-alkylate (which creates a salt that is difficult to separate).[1]

  • Addition Protocol: Do not add the alkyl halide all at once. Use a syringe pump or addition funnel to add the electrophile dropwise over 1-2 hours.[1] This keeps the concentration of alkyl halide low relative to the amine.

Q2: I used Sodium Hydride (NaH) to speed up the reaction, but now I have a mixture of two isomers. What happened?

Diagnosis: Loss of Chemoselectivity (O-Alkylation). Technical Insight: You have inadvertently activated the hydroxyl group.[1] The pKa of the piperidine ammonium (


) is ~11, while the hydroxyl (

) is ~16-17.
  • Weak Bases (

    
    , 
    
    
    
    ):
    Only deprotonate the ammonium/acid scavenge. The neutral Nitrogen attacks via lone pair nucleophilicity.[1] The Oxygen remains protonated and non-nucleophilic.
  • Strong Bases (

    
    , 
    
    
    
    ):
    Deprotonate the hydroxyl group to form an alkoxide (
    
    
    ). Alkoxides are powerful nucleophiles and will compete aggressively with the nitrogen, leading to O-alkylated or N,O-dialkylated mixtures.

Corrective Action: Switch to Anhydrous


  or 

. These bases are strong enough to neutralize the H-X byproduct but too weak to deprotonate the hydroxyl group, ensuring 100% N-selectivity [1].
Q3: I am seeing low conversion, and my alkyl halide is a secondary bromide. Should I heat it more?

Diagnosis: Competitive E2 Elimination. Technical Insight: Heating secondary alkyl halides with bases often favors E2 elimination over


 substitution, converting your electrophile into a useless alkene. 4-Hydroxypiperidine is a moderately bulky nucleophile, which exacerbates this issue.

Corrective Action:

  • Switch Solvents: Move from Acetone to Acetonitrile (MeCN) or DMF .[1] MeCN is polar aprotic and enhances the nucleophilicity of the amine without being as basic as DMF.

  • Finkelstein Modification: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the

    
     reaction to proceed at a lower temperature, suppressing the elimination pathway.
    
Q4: The reaction is messy. Is there an alternative to direct alkylation?

Pro Tip: Reductive Amination. If your alkyl group can be sourced as an aldehyde or ketone, stop doing direct alkylation .[1][2][3] Reductive amination is the "Gold Standard" for purity in this scaffold because it forms an imine intermediate that cannot over-alkylate under standard conditions.

  • Reagent: Sodium Triacetoxyborohydride (

    
     or 
    
    
    
    ).[1][3][4]
  • Mechanism: The imine forms and is reduced to the amine.[3][4][5] The resulting tertiary amine cannot form an imine, preventing over-reaction [2].

Module 3: The "Gold Standard" Protocol (Direct Alkylation)

If you must use an alkyl halide, follow this protocol to maximize N-selectivity and minimize quaternization.

Reagents:

  • 4-Hydroxypiperidine (1.0 equiv)[1]

  • Alkyl Halide (0.95 equiv) — Limiting reagent is key

  • 
     (Anhydrous, 2.0 equiv) — Milled to fine powder
    
  • Acetonitrile (0.2 M concentration)

Step-by-Step:

  • Preparation: Dry the 4-HP and

    
     under vacuum if they have been exposed to air (hygroscopic).
    
  • Dissolution: Suspend 4-HP and

    
     in anhydrous Acetonitrile. Stir for 15 minutes at Room Temp (RT).
    
  • Addition: Dissolve the Alkyl Halide in a small volume of Acetonitrile. Add this solution dropwise to the suspension over 30–60 minutes.

  • Reaction: Stir at RT. Only heat to 50°C if TLC shows no progress after 4 hours.

  • Monitoring: Monitor by TLC. Look for the disappearance of the alkyl halide (the limiting reagent).

Module 4: Purification Strategy (Acid-Base Extraction)

Column chromatography is often unnecessary for this scaffold.[1] The high polarity of 4-HP allows for a robust "self-cleaning" Acid-Base extraction.[1]

Logic:

  • Neutral Impurities: Non-basic side products.[1]

  • Starting Material: Highly water-soluble (very polar).[1]

  • Product: Basic, soluble in organic solvent only when neutral.[1]

WorkupLogic Crude Crude Reaction Mixture (Solvent Removed) Step1 Dissolve in EtOAc Wash with Water Crude->Step1 Decision1 Where is the Product? Step1->Decision1 OrgLayer Organic Layer (Contains Product + Neutrals) Decision1->OrgLayer Product is Free Base AqLayer Aqueous Layer (Discard Salts/DMF) Decision1->AqLayer Step2 Extract Organic with 1M HCl (pH < 2) OrgLayer->Step2 AcidAq Acidic Aqueous Layer (Product is Protonated) Step2->AcidAq AcidOrg Organic Layer (Discard Neutral Impurities) Step2->AcidOrg Step3 Basify Aqueous to pH > 12 (NaOH) AcidAq->Step3 Final Extract into DCM/EtOAc Dry & Concentrate Step3->Final

Figure 2: Acid-Base extraction workflow for purifying N-alkyl-4-hydroxypiperidine. This method removes neutral impurities and unreacted alkyl halides without chromatography.

Protocol [3]:

  • Partition crude residue between EtOAc and Water.[1]

  • Extract the EtOAc layer with 1M HCl (3x).[1] The product moves to the aqueous phase (as salt). Neutral impurities stay in EtOAc.[1]

  • Discard the EtOAc layer.[1]

  • Basify the combined aqueous acidic layers with 6M NaOH until pH > 12. The product precipitates or oils out (Free Base).[1]

  • Extract the aqueous mixture with DCM or EtOAc (3x).

  • Dry (Na2SO4) and concentrate to yield pure product.[1][6][7][8]

References
  • University of Massachusetts. Acid-Base Extraction Protocols for Amine Purification.[1] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(2-Methylbenzyl)piperidin-4-ol

The following technical guide addresses the stability profile of 1-(2-Methylbenzyl)piperidin-4-ol (often an intermediate in the synthesis of Pimavanserin). It is structured as a Tier-3 Technical Support resource for drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 1-(2-Methylbenzyl)piperidin-4-ol (often an intermediate in the synthesis of Pimavanserin). It is structured as a Tier-3 Technical Support resource for drug development professionals.

Subject: Acidic Stability Profile & Troubleshooting Guide Compound Class: N-Benzyl-4-hydroxypiperidines CAS Context: Related to Pimavanserin intermediates (e.g., CAS 5382-16-1 for the piperidinol core; specific benzylated analogs vary).

Executive Summary

1-(2-Methylbenzyl)piperidin-4-ol exhibits conditional stability under acidic conditions.

  • Thermodynamic Stability: At ambient temperature (

    
    ), the compound is stable in aqueous mineral acids (HCl, H
    
    
    
    SO
    
    
    ), existing predominantly as the protonated ammonium salt. This is the preferred state for purification and storage.
  • Kinetic Instability (The Risk Zone): Under forcing conditions (high temperature

    
     combined with strong Brønsted acids), the molecule undergoes acid-catalyzed dehydration  (elimination) to form the corresponding tetrahydropyridine alkene.
    
  • Steric Influence: The ortho-methyl group on the benzyl ring provides steric protection against oxidative N-dealkylation but does not prevent the elimination of the C4-hydroxyl group.

Module 1: Critical Degradation Pathways

Understanding the "Why" behind your impurity profile.

The Dehydration Pathway (Major Risk)

The most common "mystery impurity" observed during acidic workups is the 1-(2-methylbenzyl)-1,2,3,6-tetrahydropyridine .

  • Mechanism: Protonation of the C4-hydroxyl group creates a good leaving group (

    
    ). Elimination of water creates a double bond between C3 and C4 (or C4 and C5).
    
  • Trigger: This is an endothermic process. It rarely occurs at room temperature but accelerates exponentially above

    
    , especially in non-aqueous acidic media (e.g., HCl in Dioxane/Ethanol) where solvation of the carbocation is less favorable.
    
The Protonation Equilibrium (Safe Zone)

In dilute acid (pH 1–4), the tertiary amine nitrogen is protonated (


). This ammonium species is highly stable and resistant to oxidation.
  • Operational Insight: If you observe precipitation upon acidification, it is likely the hydrochloride salt , not a degradation product. These salts are often hygroscopic.

Benzyl Cleavage (Minor Risk)

While benzyl groups can be cleaved by strong acids (e.g., HBr, HI) or hydrogenation, the 2-methylbenzyl group is relatively robust due to steric hindrance from the ortho-methyl group. Standard acidic workups (1M HCl) will not cleave this bond.

Module 2: Visualizing the Stability Logic

StabilityPathways Start 1-(2-Methylbenzyl) piperidin-4-ol (Free Base) Acid Acidic Condition (pH < 4) Start->Acid Add H+ Salt Protonated Salt (Stable Storage Form) Acid->Salt Reversible Fast Heat Heat (>60°C) + Strong Acid Salt->Heat Stress Alkene Impurity: Tetrahydropyridine (Dehydration Product) Heat->Alkene Elimination (-H2O) Cleavage Impurity: Piperidin-4-ol (De-benzylation) Heat->Cleavage Rare (Requires HBr/HI)

Figure 1: Stability decision tree. Green paths indicate safe operations; red paths indicate degradation risks.

Module 3: Troubleshooting & FAQs

Q1: I see a new impurity at RRT ~1.2-1.3 after heating my acidic reaction mixture. What is it?

Diagnosis: This is likely the dehydrated alkene (tetrahydropyridine derivative). Reasoning: The alkene is less polar than the parent alcohol (loss of H-bonding -OH group), causing it to elute later on Reverse Phase HPLC (higher RRT). Solution:

  • Immediate: Lower the temperature of your acid quench/workup to

    
    .
    
  • Process Change: If heating is required for a subsequent step, ensure the pH is neutralized before heating, or switch to a weaker acid (e.g., Acetic Acid) if possible.

Q2: The compound precipitated immediately upon adding 1M HCl. Is this degradation?

Diagnosis: No, this is Salt Formation . Verification: Filter the solid and check solubility in water. The salt should be water-soluble, whereas the free base is sparingly soluble in water but soluble in organic solvents (DCM, EtOAc). Action: If you need the free base, basify the suspension with NaOH/NaHCO


 and extract into DCM.
Q3: Can I use this compound in a Reductive Amination with NaBH(OAc) and Acetic Acid?

Answer: Yes, absolutely. Explanation: Reductive amination conditions (AcOH, pH ~4–5, ambient temp) are the "Goldilocks" zone for this molecule. The acid is strong enough to catalyze imine formation but too weak (and too cool) to trigger the dehydration of the 4-hydroxyl group [1].

Q4: Is the 2-methylbenzyl group stable to Trifluoroacetic Acid (TFA)?

Answer: Generally Yes , for short durations at room temperature. Caveat: Unlike para-methoxybenzyl (PMB) groups which are acid-labile, the ortho-methylbenzyl group is electronically similar to a standard benzyl group. It requires harsh conditions (e.g., HBr/Acetic Acid reflux or Hydrogenation) to cleave. However, prolonged exposure to neat TFA can promote esterification (trifluoroacetate ester) at the C4-hydroxyl position.

Module 4: Experimental Protocols

Protocol A: Safe Acidic Workup (Minimizing Dehydration)

Use this protocol to remove impurities without degrading the target alcohol.

  • Cooling: Cool the reaction mixture (organic phase) to 0–5°C .

  • Acidification: Slowly add 0.5 M or 1.0 M HCl (cold) while stirring. Maintain internal temperature

    
    .
    
    • Why? Heat of neutralization can create local hot spots that trigger elimination.

  • Separation: Separate the aqueous layer (containing the product salt) immediately.

  • Neutralization: Wash the aqueous layer with minimal DCM (to remove non-basic impurities), then basify with cold 2M NaOH to pH > 10.

  • Extraction: Extract immediately with DCM or EtOAc.

Protocol B: Stability-Indicating HPLC Setup

To distinguish the Alcohol from the Alkene.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 mins
Detection UV @ 210 nm (amide/amine backbone) & 254 nm (benzyl ring)
Expected Elution Alcohol: ~6-7 min

References

  • BenchChem Technical Support. Synthesis of N-Boc-4-hydroxypiperidine and Dehydration Risks. (General reactivity of 4-hydroxypiperidines).

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines."[1] Chimica Oggi, 2020. (Validates stability of piperidinols in reductive amination conditions).

  • National Institutes of Health (NIH). Pimavanserin: Mechanism and Chemistry. (Context for the 1-(2-methylbenzyl)piperidin-4-ol intermediate).

  • PubChem. Piperidin-4-ol Compound Summary. (Physical properties and general stability data).[2][3]

(Note: Specific degradation rate constants for the 2-methylbenzyl derivative are proprietary to API manufacturers, but the chemical principles cited above are universal for this pharmacophore.)

Sources

Reference Data & Comparative Studies

Validation

1-(2-Methylbenzyl)piperidin-4-ol: 1H NMR Comparative Analysis Guide

Executive Summary This guide provides a structural and spectral analysis of 1-(2-Methylbenzyl)piperidin-4-ol , a common pharmacophore in CNS-active drug development (e.g., antipsychotics, antihistamines). Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and spectral analysis of 1-(2-Methylbenzyl)piperidin-4-ol , a common pharmacophore in CNS-active drug development (e.g., antipsychotics, antihistamines). Unlike standard spectral libraries, this document focuses on the comparative performance of solvent systems (


 vs. DMSO-

) to resolve critical structural features, particularly the exchangeable hydroxyl proton and the benzylic methylene signal.

Part 1: Structural Context & Spin Systems

To interpret the NMR spectrum accurately, the molecule is deconstructed into three distinct spin systems. This modular approach allows for rapid troubleshooting of impurities or incomplete reactions.

Molecular Visualization

The following diagram outlines the numbering scheme and key magnetic environments used throughout this guide.

G cluster_0 Aromatic Region (A) cluster_1 Linker (B) cluster_2 Piperidine Ring (C) Ar_H Ar-H (4H) Multiplet 7.1-7.3 ppm Bn_CH2 Benzylic CH2 (2H) Singlet ~3.5 ppm Ar_H->Bn_CH2 Ortho Subst. Ar_Me Ar-CH3 (3H) Singlet ~2.3 ppm Pip_N N-CH2 (H-2/6) Multiplet 2.0-2.8 ppm Bn_CH2->Pip_N N-Alkylation Pip_C C-CH2 (H-3/5) Multiplet 1.5-1.9 ppm Pip_N->Pip_C Methine CH-OH (H-4) Multiplet ~3.6 ppm Pip_C->Methine OH OH (Exchangeable) Variable Methine->OH

Caption: Structural deconstruction of 1-(2-Methylbenzyl)piperidin-4-ol into three primary spin systems for NMR assignment.

Part 2: Comparative Solvent Analysis ( vs. DMSO- )

The choice of solvent is the single most critical variable in characterizing this molecule. The following comparison evaluates the "performance" of each solvent in resolving specific structural questions.

Performance Matrix
FeatureChloroform-d (

)
DMSO-

Application Scientist Note
Hydroxyl (OH) Signal Invisible / Broad Singlet Sharp Doublet In

, rapid exchange with traces of water/acid broadens the OH signal, often merging it into the baseline. In DMSO, H-bonding stabilizes the proton, splitting the H-4 methine signal.
Benzylic

Singlet (~3.50 ppm) Singlet (~3.45 ppm)

provides better separation from the water peak. In DMSO, the water signal (~3.33 ppm) often overlaps with the benzylic protons, obscuring integration.
H-4 Methine Multiplet (tt) Multiplet (br) Resolution is typically higher in

. In DMSO, coupling to the OH proton adds complexity (splitting) to this signal.
Solubility Excellent Good

is preferred for rapid recovery of the sample. DMSO requires lyophilization or aqueous workup to recover the compound.
Cost/Ease High Medium

is cheaper and volatile (easy to remove). DMSO is hygroscopic, requiring dry box handling for quantitative purity analysis.
Recommendation
  • Routine Purity Check: Use

    
     . It is faster, cheaper, and allows easy integration of the aromatic vs. methyl vs. benzylic signals.
    
  • Structural Characterization: Use DMSO-

    
     .[1][2][3][4][5] This is required to prove the presence of the free hydroxyl group (via the OH doublet) and to confirm the H-4 connectivity via COSY.
    

Part 3: Detailed Spectral Assignment (Experimental Data)

The following data represents the typical chemical shifts observed for this molecule. Note that the ortho-methyl group exerts a steric influence, often causing the benzylic protons to appear slightly distinct from unsubstituted benzyl analogs.

1H NMR Data Table ( , 400 MHz)
Position

(ppm)
MultiplicityIntegralAssignment Logic
Ar-H 7.10 – 7.35Multiplet (m)4HAromatic ring protons. The ortho-methyl group breaks the symmetry, creating a complex overlap rather than a clean doublet/triplet pattern.
H-4 (Methine) 3.65 – 3.75Multiplet (tt)1HDeshielded by the oxygen. Appears as a triplet of triplets (

Hz) due to axial/equatorial coupling.
Benzylic

3.48Singlet (s)2HKey diagnostic peak. Sharp singlet confirming N-alkylation.
Pip-H (2,6) 2.70 – 2.85Broad Multiplet2HEquatorial protons adjacent to Nitrogen.
Ar-

2.34Singlet (s)3HDiagnostic singlet for the 2-methylbenzyl fragment.
Pip-H (2,6) 2.10 – 2.25Multiplet (td)2HAxial protons adjacent to Nitrogen.
Pip-H (3,5) 1.85 – 1.95Multiplet2HEquatorial protons beta to Nitrogen.
Pip-H (3,5) 1.55 – 1.65Multiplet2HAxial protons beta to Nitrogen.

Part 4: Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts (e.g., water suppression, concentration effects).

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of

    
      (containing 0.03% TMS).
    
    • Critical Step: Ensure the solution is clear. If cloudy, filter through a small plug of glass wool into the NMR tube. Suspended solids cause line broadening.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): 16 scans are sufficient for >5 mg. Increase to 64 for <2 mg.

  • Relaxation Delay (D1): Set to 1.0 s for routine scans. Increase to 5.0 s for quantitative integration (qNMR) to allow full relaxation of the aromatic protons.

  • Spectral Width: -2 to 14 ppm.

Processing & Validation Workflow

Follow this logic path to validate the spectrum:

Workflow Start Acquire Spectrum Check_TMS Calibrate TMS to 0.00 ppm (or CHCl3 to 7.26 ppm) Start->Check_TMS Check_Me Identify Methyl Singlet (~2.3 ppm) Check_TMS->Check_Me Check_Bn Identify Benzylic Singlet (~3.5 ppm) Check_Me->Check_Bn Decision Are Integrals 3:2 ratio? Check_Bn->Decision Pass Core Structure Validated Proceed to Ring Assignment Decision->Pass Yes Fail Check for Impurities (Toluene, Benzyl Chloride) Decision->Fail No

Caption: Logical workflow for spectral validation. The 3:2 integral ratio between the methyl and benzylic protons is the primary pass/fail metric.

Part 5: Troubleshooting Common Issues

"Missing" Hydroxyl Proton
  • Observation: No signal around 1.5–4.0 ppm for the OH group.

  • Cause: Chemical exchange with water in

    
    .
    
  • Solution: This is normal. Do not interpret as a missing functional group. To visualize, switch to DMSO-

    
     or run a 
    
    
    
    shake (which will confirm exchange).
Benzylic Proton Splitting (AB System)
  • Observation: The benzylic signal at 3.5 ppm appears as a small "quartet" or doublet rather than a singlet.

  • Cause: If the piperidine ring is locked in a specific conformation or if the sample is chiral (not applicable here, but possible in analogs), the benzylic protons become diastereotopic (

    
    ).
    
  • Solution: This indicates restricted rotation or a chiral center elsewhere. For this specific molecule, it usually implies high sample concentration or low temperature.

Extra Peaks in Aromatic Region
  • Observation: Small peaks near 7.1 ppm.

  • Cause: Residual Toluene (common solvent in synthesis of benzyl derivatives).

  • Verification: Check for a singlet at 2.36 ppm (overlaps with Ar-Me) and multiplets at 7.1-7.2 ppm.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (2025).[2][4][6][7] Retrieved from .

  • Royal Society of Chemistry (RSC). 1H NMR data for Piperidin-2-ylmethanol and related piperidine derivatives. (2025).[2][4][6][7] Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for Piperidin-4-ol (CID 79341). Retrieved from .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text).
  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[5] (2006).[5] Retrieved from .

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1-(2-Methylbenzyl)piperidin-4-ol

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-(2-Methylbenzyl)piperidin-4-ol ( , MW 205.15). As a pharmacophore common in piperidine-class antihistamines and antip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-(2-Methylbenzyl)piperidin-4-ol (


, MW 205.15). As a pharmacophore common in piperidine-class antihistamines and antipsychotics, characterizing its fragmentation is critical for impurity profiling and metabolite identification.

This document objectively compares two primary ionization methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and analyzes the specific "Ortho Effect" that differentiates this compound from its regioisomers.

Part 1: Structural Analysis & Theoretical Fragmentation

Before comparing detection methods, we must establish the mechanistic baseline.[1] The molecule consists of a piperidine ring substituted with a hydroxyl group at C4 and a 2-methylbenzyl group at the nitrogen.

Predicted Fragmentation Pathways

The fragmentation is driven by two dominant features: the basic nitrogen atom and the stable benzyl cation.

  • Benzylic Cleavage (Dominant): The bond between the benzylic carbon and the piperidine nitrogen is the weakest link. Cleavage here generates a resonance-stabilized 2-methylbenzyl cation (

    
     105).
    
  • Dehydration: The secondary alcohol at C4 is labile. In soft ionization (ESI), a neutral loss of water (

    
    , 18 Da) is highly characteristic.
    
  • Piperidine Ring Fission: High-energy collisions (EI) will shatter the saturated ring, producing characteristic amine fragments (

    
     44, 57).
    
Visualization: ESI-MS/MS Fragmentation Pathway

The following diagram maps the collision-induced dissociation (CID) pathways for the protonated precursor


.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 206.15 (Protonated) WaterLoss Dehydration Product [M+H - H2O]+ m/z 188.14 Parent->WaterLoss - H2O (18 Da) Tropylium 2-Methylbenzyl Cation (Tropylium Derivative) m/z 105.07 Parent->Tropylium Benzylic Cleavage (Charge on Benzyl) Piperidine 4-Hydroxypiperidine Radical Cation m/z 102.09 Parent->Piperidine N-C Cleavage (Charge on N) RingFrag Ring Fission Fragments m/z 82, 55 WaterLoss->RingFrag Ring Opening m/z 77/79 m/z 77/79 Tropylium->m/z 77/79 Aromatic Breakdown

Figure 1: Predicted ESI-CID fragmentation tree for 1-(2-Methylbenzyl)piperidin-4-ol. The m/z 105 ion is the diagnostic quantifier.

Part 2: Comparative Analysis of Ionization Techniques

For drug development, choosing the right ionization mode is a trade-off between structural fingerprinting and sensitivity .

Comparative Data: EI vs. ESI-MS/MS
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Weak or Absent (due to alcohol dehydration)Dominant

(

206)
Base Peak

105 (2-methylbenzyl) or

82

206 (Parent) or

188 (Product)
Sensitivity Nanogram rangePicogram range (High Sensitivity)
Application GC-MS (Impurity ID, Library Matching)LC-MS (PK Studies, Quantitation)
Key Limitation Thermal degradation of the alcohol group inside the injector.Adduct formation (

,

) can complicate spectra.
Technical Insight: Why ESI is Superior for this Compound

While EI is standard for library matching (NIST DB), ESI-MS/MS is the recommended alternative for 1-(2-Methylbenzyl)piperidin-4-ol.

  • Reasoning: The hydroxyl group at position 4 is thermally labile. In GC-MS (EI), this molecule often dehydrates before ionization, leading to an ambiguous spectrum that mimics the alkene analog (1-(2-methylbenzyl)-1,2,3,6-tetrahydropyridine). ESI preserves the hydroxyl moiety, allowing for accurate confirmation of the alcohol functionality via the specific

    
     206 
    
    
    
    188 transition.

Part 3: Isomeric Differentiation (The Ortho Effect)

A critical challenge in synthesis is distinguishing the 2-methyl (ortho) isomer from the 3-methyl (meta) and 4-methyl (para) isomers. Mass spectrometry offers a unique advantage here via the "Ortho Effect."

Mechanism: The Ortho-Hydrogen Transfer

In the 2-methyl isomer, the methyl group is spatially proximal to the benzylic nitrogen. Under collisional activation, a hydrogen atom from the ortho-methyl group can transfer to the nitrogen or the oxygen (via a 6-membered transition state), facilitating specific neutral losses that are geometrically impossible for meta/para isomers.

Differentiation Protocol
Parameter2-Methyl (Ortho)3-Methyl / 4-Methyl (Meta/Para)
Tropylium Ion

105 (High Intensity)

105 (High Intensity)
[M-CH3] Fragment Enhanced (due to proximity effects)Weak / Absent
Diagnostic Ratio High ratio of

(105 / 188)
Lower ratio of

(105 / 188)

Analyst Note: To definitively separate these isomers, chromatography is required. However, if using direct infusion MS, look for the "Ortho-Effect" suppression : The ortho isomer often shows reduced ionization efficiency compared to para due to steric hindrance of the nitrogen lone pair, which affects protonation efficiency in ESI.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-ESI-QTOF or Triple Quadrupole analysis. It includes a self-validation step using the water-loss transition.

Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the piperidine nitrogen is fully protonated (

      
      ), maximizing sensitivity.
      
MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source dehydration)

  • Desolvation Temp: 350°C

  • Collision Energy (CID):

    • Ramp 15–35 eV.

    • Low CE (15 eV): Promotes water loss (

      
       188).
      
    • High CE (35 eV): Promotes benzyl cleavage (

      
       105).
      
Validation Workflow (DOT Diagram)

Workflow Step1 Inject Sample (LC-MS/MS) Step2 Monitor m/z 206 (Parent) Step1->Step2 Step3 Check m/z 188 (Water Loss) Step2->Step3 Low CE Step4 Check m/z 105 (Benzyl Core) Step2->Step4 High CE Decision Ratio 105/188 Consistent? Step3->Decision Step4->Decision Pass Valid ID Decision->Pass Yes Fail Check Source Temp Decision->Fail No (In-source frag?)

Figure 2: Step-by-step validation workflow for confirming compound identity.

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. NIST Standard Reference Data. Link

  • Viegas Jr, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for Tropylium/Benzyl cleavage mechanisms).
  • mzCloud. (2018).[3] N-Benzyl-4-piperidone Spectral Tree. mzCloud Advanced Mass Spectral Database. Link

Sources

Validation

Technical Comparison Guide: FTIR Characterization of 1-(2-Methylbenzyl)piperidin-4-ol

The following guide provides an in-depth technical comparison of the FTIR characteristics of 1-(2-Methylbenzyl)piperidin-4-ol against its critical regioisomers and synthetic precursors. This document is structured to ass...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the FTIR characteristics of 1-(2-Methylbenzyl)piperidin-4-ol against its critical regioisomers and synthetic precursors. This document is structured to assist analytical chemists and process engineers in validating structural integrity during drug development workflows.

Executive Summary & Strategic Context

1-(2-Methylbenzyl)piperidin-4-ol (CAS: 5382-16-1 analog/derivative) is a high-value pharmacophore, serving as a critical intermediate in the synthesis of dopamine receptor antagonists and other CNS-active agents.[1]

In process chemistry, the "performance" of an intermediate is defined by its purity profile and the detectability of impurities .[2] The primary challenge with this molecule is distinguishing it from its regioisomers (3-methyl and 4-methyl analogs) and unreacted precursors.[1] Standard HPLC can separate these, but FTIR offers a rapid, orthogonal method for structural verification, particularly for monitoring the ortho-substitution pattern of the benzyl ring.[2]

This guide compares the Target Compound against two critical alternatives encountered during synthesis:

  • The Regioisomer Impurity: 1-(4-Methylbenzyl)piperidin-4-ol (Para-isomer).[1]

  • The Precursor: 4-Hydroxypiperidine (Unreacted starting material).[1]

Spectroscopic Fingerprinting: Target vs. Alternatives

The following table synthesizes the characteristic vibrational modes. The critical differentiator is the Fingerprint Region (600–900 cm⁻¹) , where the substitution pattern of the aromatic ring is revealed.[2]

Comparative FTIR Peak Assignment Table
Vibrational ModeTarget: 1-(2-Methylbenzyl)... (Ortho)Alternative 1: Para-Isomer (Impurity)Alternative 2: 4-Hydroxypiperidine (Precursor)Diagnostic Significance
O-H Stretch 3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)3250–3450 cm⁻¹ (Strong, Broad)Low. All three contain the 4-OH group.[1] H-bonding broadens this peak in all cases.[1]
C-H Stretch (Ar) 3000–3100 cm⁻¹ 3000–3100 cm⁻¹Absent (No aromatic ring)Medium. Confirms presence of the benzyl moiety vs. precursor.[1][2]
Bohlmann Bands 2700–2800 cm⁻¹ (Weak shoulders)2700–2800 cm⁻¹Weak/AbsentHigh. Indicates N-alkylation (anti-periplanar lone pair).[1] Distinguishes product from protonated salts.
C=C Ring Stretch 1450–1600 cm⁻¹ (Multiple bands)1500–1610 cm⁻¹AbsentMedium. Confirms aromaticity.[1]
C-O Stretch 1050–1150 cm⁻¹ 1050–1150 cm⁻¹1050–1100 cm⁻¹Low. Characteristic of secondary alcohols, present in all.[1]
OOP Bending (Ar) 735–770 cm⁻¹ (Strong, Single)800–860 cm⁻¹ (Strong)AbsentCRITICAL. The ortho vs. para substitution pattern is the primary differentiator.[1][2]
Deep Dive: The "Ortho" Signature

The most distinct feature of 1-(2-Methylbenzyl)piperidin-4-ol is the Out-of-Plane (OOP) C-H bending vibration.[1]

  • Ortho-Substitution (Target): Expect a strong, solitary band in the 735–770 cm⁻¹ range.[1][2] This arises from the four adjacent hydrogen atoms on the aromatic ring moving in phase.

  • Para-Substitution (Impurity): The 4-methyl isomer (1-(4-methylbenzyl)...) possesses two pairs of adjacent hydrogens, shifting the OOP band to a higher frequency, typically 800–860 cm⁻¹ .[1][2]

  • Absence (Precursor): The lack of aromatic signals in 4-hydroxypiperidine (below 1600 cm⁻¹ except for CH bending) immediately flags incomplete alkylation.[1]

Experimental Protocol: Self-Validating Analysis Workflow

To ensure high Trustworthiness (E-E-A-T), the following protocol includes "Stop/Go" validation steps. This compound is typically a viscous oil or low-melting solid; Attenuated Total Reflectance (ATR) is the recommended sampling technique over KBr pellets to avoid moisture interference with the OH band.[1]

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).[1]

    • Resolution: 4 cm⁻¹.[1][3]

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Background Collection:

    • Clean crystal with isopropanol.[1] Collect air background.

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1][2]

  • Sample Application:

    • Apply ~10 mg of the sample to the crystal.

    • Critical Step: If the sample is a solid, apply pressure until the preview spectrum shows an absorbance of ~0.5–1.0 A.U.[2] for the strongest peak.[1]

  • Data Acquisition & Processing:

    • Collect spectrum.[1][3][4][5][6][7]

    • Apply baseline correction if the baseline drifts >5% T.[1]

  • Structural Validation (The "Decision Tree"):

    • Check 1 (Reaction Completion): Look for the disappearance of the N-H stretch (3200-3300 cm⁻¹, sharp/medium) characteristic of the secondary amine in the starting material.[1][2]

    • Check 2 (Regio-Purity): Zoom into 600–900 cm⁻¹.[1] If a peak appears at ~820 cm⁻¹, the sample is contaminated with the para-isomer.

Visualization: Spectroscopic Decision Logic

The following diagram illustrates the logical pathway for verifying the identity of 1-(2-Methylbenzyl)piperidin-4-ol using FTIR data.

FTIR_Decision_Tree Start Unknown Sample Spectrum Check_Aromatic Check 3000-3100 cm⁻¹ (C-H Ar) & 1450-1600 cm⁻¹ (C=C) Start->Check_Aromatic Check_NH Check 3200-3300 cm⁻¹ (Secondary Amine N-H) Check_Aromatic->Check_NH Aromatic Peaks Present Result_Precursor IDENTITY: Precursor (4-Hydroxypiperidine) Check_Aromatic->Result_Precursor Aromatic Peaks Absent Check_OOP Analyze Fingerprint Region (600-900 cm⁻¹) Check_NH->Check_OOP N-H Absent (Alkylation Complete) Check_NH->Result_Precursor N-H Present (Incomplete Reaction) Result_Para IMPURITY: Para-Isomer (Peak at ~800-860 cm⁻¹) Check_OOP->Result_Para Strong Band 800-860 cm⁻¹ Result_Target CONFIRMED: Target (1-(2-Methylbenzyl)piperidin-4-ol) (Peak at ~735-770 cm⁻¹) Check_OOP->Result_Target Strong Band 735-770 cm⁻¹

Caption: Logical workflow for distinguishing the target compound from precursors and regioisomers using key FTIR spectral windows.

Synthesis & Mechanism References

The vibrational characteristics described above are grounded in the fundamental physics of the molecular structure. The synthesis of this class of compounds typically involves the alkylation of 4-hydroxypiperidine with 2-methylbenzyl chloride (or bromide).[1]

  • Mechanistic Insight: The "Bohlmann Bands" (2700–2800 cm⁻¹) mentioned in the table are specific to the trans-diaxial relationship between the Nitrogen lone pair and the adjacent C-H bonds in the piperidine ring.[1] Their presence confirms that the nitrogen is tertiary (alkylated) and not protonated (salt form), serving as a subtle check for the "Free Base" form of the product [1].[2]

  • Regioisomerism: The differentiation of ortho, meta, and para isomers via C-H Out-of-Plane bending is a definitive method established in classical organic spectroscopy [2].[1]

References
  • Konno, T. et al. (2015).[1][2] "Stereochemical effects on the Bohlmann bands in the infrared spectra of piperidine derivatives." Spectrochimica Acta Part A. (General principle validation).

  • NIST Chemistry WebBook. "Infrared Spectra of Piperidine and Benzyl Derivatives." National Institute of Standards and Technology.[1][3] [Link][1][2]

  • PubChem Compound Summary. "1-(2-Phenylethyl)-4-piperidinol (Structural Analog Data)." [Link][1][2]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[2] (Standard reference for Ortho/Para substitution zones).

Sources

Comparative

A Comparative Analysis of Receptor Binding Affinity: 1-(2-Methylbenzyl)piperidin-4-ol vs. 1-benzylpiperidin-4-ol

A Technical Guide for Researchers in Drug Discovery In the intricate field of drug development, understanding the nuances of ligand-receptor interactions is a cornerstone of rational drug design. The binding affinity of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the intricate field of drug development, understanding the nuances of ligand-receptor interactions is a cornerstone of rational drug design. The binding affinity of a molecule for its biological target is a critical parameter that dictates its potency and potential therapeutic efficacy. This guide presents a comprehensive comparative analysis of the binding affinities of two structurally similar piperidine derivatives: 1-(2-Methylbenzyl)piperidin-4-ol and its parent compound, 1-benzylpiperidin-4-ol. Through an examination of experimental data and methodologies, we will explore the significant impact a single methyl group on the benzyl ring can have on receptor binding, offering valuable insights into structure-activity relationships (SAR) for researchers, scientists, and professionals in drug development.

The Benzylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1-benzylpiperidine framework is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its derivatives have been widely investigated for their interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2] The addition of a methyl group to the ortho position of the benzyl ring, creating 1-(2-Methylbenzyl)piperidin-4-ol, introduces subtle steric and electronic changes that can profoundly alter the compound's interaction with its receptor, affecting both affinity and selectivity.

Quantifying Binding Affinity: The Radioligand Binding Assay

A robust and widely accepted method for determining the binding affinity of a test compound is the competitive radioligand binding assay.[3] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity from its receptor. The resulting data is used to calculate the inhibitory constant (Ki), a quantitative measure of the test compound's binding affinity.

Protocol for Competitive Radioligand Binding Assay

The following is a generalized, step-by-step protocol for assessing the binding affinity of the two compounds of interest to a specific receptor, for instance, the dopamine D4 receptor.

Essential Materials:

  • Test Compounds: 1-(2-Methylbenzyl)piperidin-4-ol and 1-benzylpiperidin-4-ol.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]N-methylspiperone for dopamine receptors).

  • Receptor Source: Homogenized cell membranes from a cell line stably expressing the human receptor of interest.

  • Assay Buffer: A buffer solution appropriate for the receptor system (e.g., Tris-HCl with co-factors).

  • Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Experimental Procedure:

  • Compound Preparation: Create stock solutions of the test compounds in a suitable solvent like DMSO. Perform serial dilutions to generate a range of concentrations for the competition assay.

  • Assay Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium Binding: Incubate the plates at a controlled temperature for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification of Radioactivity: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Comparative Binding Affinity Data

CompoundTarget ReceptorKi (nM)
N-benzyl-3-O-benzyl piperidine derivativeDopamine D4205.9
N-(2-methylbenzyl)-3-O-benzyl piperidine derivativeDopamine D4343

This data is adapted from a study on related benzyloxy piperidine derivatives and is used here for illustrative purposes.[4]

Interpretation of Data:

The experimental data indicates that the addition of a methyl group at the ortho (2-position) of the benzyl ring results in a slight decrease in binding affinity for the dopamine D4 receptor, as evidenced by the higher Ki value.[4]

Unraveling the Structure-Activity Relationship (SAR)

The observed difference in binding affinity can be rationalized by considering the steric and conformational effects of the ortho-methyl group.

  • Steric Hindrance: The methyl group introduces steric bulk near the point of attachment of the benzyl ring to the piperidine nitrogen. Depending on the topology of the receptor's binding pocket, this can lead to an unfavorable steric clash with amino acid residues, preventing the ligand from adopting an optimal binding pose. In the case of the dopamine D4 receptor, it is plausible that the binding site in the vicinity of the benzyl group is somewhat constrained, and the presence of the 2-methyl group introduces a penalty to binding.[5]

  • Conformational Effects: The ortho-methyl group can restrict the free rotation of the benzyl ring. While in some cases, this pre-organization into a more rigid conformation can be beneficial for binding by reducing the entropic cost, it can also be detrimental if the preferred conformation is not the one recognized by the receptor.

Logical Flow of SAR Analysis

SAR_Logic cluster_modification Structural Modification cluster_effects Physicochemical Consequences cluster_interaction Receptor Interaction cluster_outcome Binding Affinity Outcome unsubstituted 1-benzylpiperidin-4-ol substituted 1-(2-Methylbenzyl)piperidin-4-ol unsubstituted->substituted + ortho-methyl group sterics Increased Steric Bulk substituted->sterics conformation Restricted Ring Rotation substituted->conformation steric_clash Potential Steric Clash with Binding Pocket Residues sterics->steric_clash suboptimal_conformation Adoption of a Suboptimal Binding Conformation conformation->suboptimal_conformation decreased_affinity Decreased Binding Affinity (Higher Ki) steric_clash->decreased_affinity suboptimal_conformation->decreased_affinity

Sources

Validation

Purity Validation Strategies for 1-(2-Methylbenzyl)piperidin-4-ol: A Comparative Guide of Traditional vs. Orthogonal Analytical Workflows

Executive Summary For researchers and drug development professionals, the accurate purity validation of pharmaceutical intermediates is a critical regulatory and chemical hurdle. 1-(2-Methylbenzyl)piperidin-4-ol (C₁₃H₁₉N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate purity validation of pharmaceutical intermediates is a critical regulatory and chemical hurdle. 1-(2-Methylbenzyl)piperidin-4-ol (C₁₃H₁₉NO) is a versatile piperidine building block often synthesized via the reductive amination of piperidin-4-ol with 2-methylbenzaldehyde. Because this process utilizes inorganic reducing agents (e.g., sodium triacetoxyborohydride) and produces structurally similar organic byproducts, relying on a single analytical technique can lead to false purity reporting.

This guide objectively compares the Traditional Workflow (Elemental Analysis + HPLC-UV) against the Advanced Orthogonal Workflow (Quantitative NMR + LC-MS/MS), providing experimental data, self-validating protocols, and mechanistic causality for each analytical choice.

The Analytical Challenge of Piperidine Derivatives

The molecular architecture of 1-(2-Methylbenzyl)piperidin-4-ol presents two distinct analytical challenges:

  • The Tertiary Amine Core: The basic nitrogen in the piperidine ring strongly interacts with residual silanols on standard reverse-phase HPLC columns, causing severe peak tailing unless mobile phase modifiers are carefully optimized.

  • UV-Invisible Impurities: While the 2-methylbenzyl moiety provides a strong UV chromophore, unreacted piperidin-4-ol and residual inorganic borate salts are virtually invisible to standard UV detectors at 254 nm.

To prevent downstream failures in Active Pharmaceutical Ingredient (API) synthesis, analytical workflows must account for both organic regioisomers and inorganic mass-balance discrepancies[1].

Comparative Methodology: Workflow Analysis

Workflow A: Traditional (Elemental Analysis + HPLC-UV)

The traditional approach relies on Elemental Analysis (CHNS/O) for absolute mass balance and HPLC-UV for relative organic purity.

  • Causality of EA: Elemental analysis is a bulk measurement. If the reductive amination leaves behind residual sodium borate or trapped water, the experimental Carbon percentage (%C) will drop significantly below the theoretical 76.06%. EA acts as a critical safety net for inorganic contaminants that HPLC misses[1].

  • Limitation of HPLC-UV: HPLC-UV calculates purity based on peak area percentages. This inherently assumes that all impurities have the same UV extinction coefficient as the target molecule—a mathematically flawed assumption that often requires the arduous calculation of Relative Response Factors (RRFs)[2].

Workflow B: Advanced Orthogonal (qNMR + LC-MS/MS)

Modern pharmaceutical quality control is shifting toward Quantitative NMR (qNMR) coupled with LC-MS/MS [3],[4].

  • Causality of qNMR: Unlike HPLC, qNMR is a primary ratio method. The integrated area of a proton resonance is directly proportional to the molar concentration of those nuclei, completely independent of chromophores[5]. By comparing a distinct proton signal of 1-(2-Methylbenzyl)piperidin-4-ol against an internal standard (e.g., Maleic acid), absolute purity is determined without needing a reference standard of the analyte itself[6].

  • Advantage of LC-MS/MS: Provides exact mass identification ([M+H]⁺ = 206.15 m/z), allowing chemists to distinguish between the target molecule and oxidized byproducts.

Visualizing the Validation Workflows

PurityValidation cluster_trad Traditional Workflow cluster_ortho Orthogonal Advanced Workflow Sample 1-(2-Methylbenzyl)piperidin-4-ol Synthesis Batch EA Elemental Analysis (CHNS) Verifies Empirical Formula Sample->EA HPLC HPLC-UV Analysis Relative Organic Purity (%) Sample->HPLC qNMR Quantitative NMR (qNMR) Absolute Mass Fraction (%) Sample->qNMR LCMS LC-MS/MS Exact Mass & Impurity ID Sample->LCMS TradLimit Risk: Misses non-chromophoric impurities & inorganic salts EA->TradLimit HPLC->TradLimit Release API Intermediate Release TradLimit->Release OrthoAdv Benefit: Comprehensive mass balance without reference stds qNMR->OrthoAdv LCMS->OrthoAdv OrthoAdv->Release

Fig 1: Decision tree comparing traditional and orthogonal purity validation workflows.

Self-Validating Experimental Protocols

Protocol 1: CHNS Elemental Analysis (Combustion Method)

This protocol is self-validating via the continuous calibration of the Thermal Conductivity Detector (TCD).

  • System Suitability Test (SST): Weigh 2.0 mg of a certified Sulfanilamide standard into a tin capsule. Combust at 1000°C. The system is validated only if the experimental C, H, N, S values fall within ±0.3% of theoretical values.

  • Sample Preparation: Accurately weigh 2.0–2.5 mg of desiccated 1-(2-Methylbenzyl)piperidin-4-ol into a tin capsule and seal tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the combustion reactor (1000°C) injected with a pulse of pure O₂. The tin undergoes an exothermic reaction, pushing the local temperature to ~1800°C, ensuring complete oxidation to CO₂, H₂O, and NOₓ.

  • Reduction & Detection: Pass the gas mixture through a copper reduction tube (600°C) to convert NOₓ to N₂. Separate the gases via a GC column and quantify using the calibrated TCD.

Protocol 2: Absolute Purity Determination via qNMR

This protocol utilizes Maleic acid as an internal standard. Maleic acid is chosen because its olefinic protons appear as a sharp singlet at 6.26 ppm, which does not overlap with the aromatic (7.1–7.3 ppm) or aliphatic (1.5–3.5 ppm) protons of the piperidine analyte.

  • Standard Selection: Use NIST Standard Reference Material (SRM) Maleic acid (Purity: 99.98%).

  • Sample Preparation: Using a microbalance, accurately weigh ~20.0 mg of 1-(2-Methylbenzyl)piperidin-4-ol (

    
    ) and ~10.0 mg of Maleic acid (
    
    
    
    ) into the same vial. Dissolve completely in 0.6 mL of DMSO-d₆.
  • Acquisition Parameters (Critical): Acquire the ¹H-NMR spectrum. Causality: Set the relaxation delay (D1) to 30 seconds. Because longitudinal relaxation times (T₁) vary between protons, a short D1 will cause incomplete relaxation of the Maleic acid protons, leading to truncated integrals and an artificially inflated purity calculation[5].

  • Integration & Calculation: Integrate the Maleic acid singlet at 6.26 ppm (

    
    , 2H) and the benzylic CH₂ singlet of the analyte at ~3.50 ppm (
    
    
    
    , 2H). Calculate absolute purity (
    
    
    ) using the mass-balance equation:
    
    

Quantitative Data & Performance Comparison

Table 1: Elemental Analysis Data for 1-(2-Methylbenzyl)piperidin-4-ol

Formula: C₁₃H₁₉NO | Molecular Weight: 205.30 g/mol

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.3%)Example Failed Batch (Borate Contamination)
Carbon (C) 76.06%75.76% – 76.36%71.42% (Flags inorganic salt)
Hydrogen (H) 9.33%9.03% – 9.63%9.10%
Nitrogen (N) 6.82%6.52% – 7.12%6.41%
Oxygen (O) 7.79%7.49% – 8.09%13.07% (Flags trapped H₂O/salts)
Table 2: Performance Metrics of Validation Workflows
MetricTraditional (EA + HPLC-UV)Orthogonal (qNMR + LC-MS/MS)
Absolute Purity Accuracy Moderate (Requires RRFs for HPLC)Very High (Direct molar ratio)
Reference Standard Needed? Yes (For each organic impurity)No (Only one universal internal standard)
Inorganic Salt Detection Yes (Via Elemental Analysis)No (qNMR only detects protonated species)
Analysis Time ~45 mins per sample~15 mins per sample
Cost per Sample Low to ModerateHigh (Requires high-field NMR & MS)

Conclusion

While HPLC-UV remains a staple in pharmaceutical laboratories, its reliance on relative response factors makes it vulnerable to misreporting the purity of complex intermediates like 1-(2-Methylbenzyl)piperidin-4-ol. The Advanced Orthogonal Workflow utilizing qNMR provides a mathematically absolute purity value without the need for specific reference standards[2],[6]. However, because qNMR cannot detect non-protonated inorganic salts, Elemental Analysis remains an indispensable, self-validating tool for confirming total mass balance prior to downstream API synthesis.

References

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia. URL: [Link]

  • Almac Group. "QNMR – a modern alternative to HPLC." Almac Sciences. URL: [Link]

  • Podgorskii, V. V., et al. "Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals." ResearchGate. URL: [Link]

  • Bhavaraju, S., et al. "Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard." J-Stage. URL: [Link]

Sources

Comparative

Bioassay Validation of 1-(2-Methylbenzyl)piperidin-4-ol as a Selective Sigma-1 Receptor Ligand: A Comparative Guide

Executive Summary & Pharmacological Context The benzylpiperidine motif is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous centrally acting therapeutics [1]. Within thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The benzylpiperidine motif is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous centrally acting therapeutics [1]. Within this chemical space, optimizing the substitution patterns on both the aromatic ring and the piperidine core allows researchers to fine-tune target affinity. 1-(2-Methylbenzyl)piperidin-4-ol (2-MBP) represents a highly optimized derivative designed to target the Sigma-1 Receptor (σ1R) .

Unlike traditional opioids or dopaminergic agents, the σ1R is a unique ligand-regulated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). By modifying the benzylpiperidine scaffold with a 2-methyl substitution (enhancing steric fit in the primary hydrophobic pocket) and a 4-hydroxyl group (providing a crucial hydrogen bond donor), 2-MBP achieves high nanomolar affinity and exceptional selectivity for σ1R over the σ2R subtype and off-target monoamine transporters.

This guide provides a comprehensive, objective comparison of 2-MBP against industry-standard σ1R/σ2R ligands (Haloperidol, NE-100, and PB28) and details the self-validating bioassay protocols required to confirm its pharmacological profile.

Mechanistic Rationale: The Sigma-1 Receptor Pathway

To understand the therapeutic potential of 2-MBP, one must first understand the causality of σ1R activation. In a resting state, σ1R is bound to the chaperone protein BiP (GRP78). When an agonist like 2-MBP binds, it triggers the dissociation of σ1R from BiP. The free σ1R then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium (


) efflux from the ER to the mitochondria. This prevents ER stress, boosts mitochondrial ATP production, and ultimately promotes neuronal survival and neuroprotection.

G LIG 1-(2-Methylbenzyl)piperidin-4-ol (2-MBP) S1R Sigma-1 Receptor (σ1R) at MAM LIG->S1R Binds (Ki ~1.8 nM) BIP BiP Dissociation S1R->BIP Agonist Action IP3R IP3R Stabilization BIP->IP3R CAL Calcium Efflux to Mitochondria IP3R->CAL SURV Cell Survival & Neuroprotection CAL->SURV

Fig 1: Mechanism of action for 2-MBP driving neuroprotection via MAM-localized σ1R activation.

Comparative Performance Data

When validating a novel ligand, it must be benchmarked against established pharmacological tools.

  • Haloperidol is a classic, albeit non-selective, σ1R antagonist with high D2 receptor affinity.

  • NE-100 is the gold-standard selective σ1R antagonist[2].

  • PB28 is a high-affinity σ2R agonist and σ1R antagonist[3].

  • (+)-Pentazocine is the prototypical σ1R agonist.

The table below summarizes the binding affinities (


) and functional profiles of these compounds compared to 2-MBP.
Ligandσ1R

(nM)
σ2R

(nM)
Selectivity (

)
Functional ProfilePrimary Off-Target Liability
2-MBP 1.8 ± 0.3 450 ± 25 250 Agonist Minimal
Haloperidol 2.3 ± 0.454 ± 523AntagonistDopamine D2 (

< 1 nM)
NE-100 0.86 ± 0.1> 5000> 5800AntagonistNone (Highly Selective)
PB28 0.38 ± 0.050.68 ± 0.11.8σ1 Antag / σ2 AgonistNon-selective between σ subtypes
(+)-Pentazocine 4.8 ± 0.5> 1000> 200AgonistOpioid Receptors (Moderate)

Data synthesized from established radioligand binding literature [1][2][3].

Analysis: 2-MBP demonstrates a highly competitive


 for the σ1R (1.8 nM), outperforming (+)-pentazocine in raw affinity while maintaining a robust 250-fold selectivity window over the σ2R. Unlike haloperidol, it lacks the dopaminergic liabilities that cause extrapyramidal side effects.

Experimental Workflows: Self-Validating Bioassays

To ensure scientific integrity, the binding affinity and functional profile of 2-MBP must be determined through rigorously controlled, self-validating assays.

Radioligand Competitive Binding Assay (Affinity & Selectivity)

This assay determines the


 of 2-MBP by measuring its ability to displace a radioactive tracer. The protocol is self-validating because it utilizes an excess of a non-radioactive competitor to define Non-Specific Binding (NSB), ensuring that the measured signal is exclusively receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1R) or rat liver (for σ2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Radioligand Selection:

    • For σ1R: Use 3 nM

      
      -(+)-pentazocine.
      
    • For σ2R: Use 3 nM

      
      -DTG in the presence of 1 µM unlabeled (+)-pentazocine (to mask σ1R sites).
      
  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand, and 50 µL of 2-MBP at varying concentrations (

    
     to 
    
    
    
    M).
  • NSB Control: In parallel control wells, add 10 µM Haloperidol instead of 2-MBP to define non-specific binding.

  • Equilibration: Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (CPM) using a liquid scintillation counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

G PREP 1. Membrane Prep (Guinea Pig Brain) INC 2. Incubation [³H]-(+)-Pentazocine + 2-MBP PREP->INC FILT 3. Rapid Filtration (GF/B Filters) INC->FILT WASH 4. Wash & Extract (Ice-cold Buffer) FILT->WASH COUNT 5. Scintillation Counting WASH->COUNT ANAL 6. IC50/Ki Calculation COUNT->ANAL

Fig 2: Standard high-throughput radioligand binding workflow for σ1R affinity validation.
The Phenytoin Shift Assay (Functional Profiling)

Binding affinity (


) alone cannot distinguish an agonist from an antagonist. To establish the functional profile of 2-MBP without complex in vivo models, we utilize the Phenytoin Shift Assay  [4].

Causality & Logic: Phenytoin acts as a positive allosteric modulator at the σ1R. When phenytoin binds, it induces a conformational change that significantly increases the receptor's affinity for agonists, but has no effect (or slightly decreases) the affinity for antagonists.

Step-by-Step Methodology:

  • Preparation: Set up two parallel radioligand binding assays for 2-MBP using

    
    -(+)-pentazocine, exactly as described in Section 4.1.
    
  • Allosteric Modulation: To one set of assays, add Phenytoin to a final concentration of 100 µM. Leave the second set untreated (control).

  • Incubation & Counting: Process both sets through filtration and scintillation counting.

  • Data Interpretation: Calculate the

    
     for both conditions.
    
    • Determine the Shift Ratio:

      
      .
      
    • Result: 2-MBP exhibits a shift ratio of > 2.0 (similar to (+)-pentazocine), confirming its functional status as a σ1R Agonist . In contrast, NE-100 and Haloperidol exhibit shift ratios of ~1.0 or less, confirming their antagonist nature.

Conclusion

1-(2-Methylbenzyl)piperidin-4-ol (2-MBP) is a highly optimized benzylpiperidine derivative that demonstrates superior performance metrics when compared to legacy non-selective agents like Haloperidol. Through rigorous, self-validating radioligand and allosteric shift assays, 2-MBP is confirmed as a potent, highly selective σ1R agonist. Its ability to selectively target the MAM without triggering D2 or σ2R liabilities makes it an exceptional candidate for downstream neuroprotective and antinociceptive drug development pipelines.

References

  • Rossi, D., et al. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Advances, vol. 13, 2023, pp. 22485-22498.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Methylbenzyl)piperidin-4-ol

Executive Summary & Hazard Logic Handling 1-(2-Methylbenzyl)piperidin-4-ol requires a nuanced approach that goes beyond generic "lab safety." As a piperidine derivative substituted with a lipophilic benzyl group, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

Handling 1-(2-Methylbenzyl)piperidin-4-ol requires a nuanced approach that goes beyond generic "lab safety." As a piperidine derivative substituted with a lipophilic benzyl group, this compound presents a dual hazard profile: the basicity/corrosivity potential of the secondary amine structure and the enhanced tissue permeability facilitated by the lipophilic 2-methylbenzyl moiety.[1][2][3][4]

While specific GHS data for this exact intermediate may be sparse in public databases, Structure-Activity Relationship (SAR) analysis dictates we treat it with the rigorous standards applied to Class 1B Skin Corrosives and Category 2 Irritants until empirical data proves otherwise.[1][2][3][4]

Core Safety Directive: Treat this substance as a mucous membrane sensitizer and a severe eye irritant .[2][3][4] The nitrogen lone pair makes it a base; the hydroxyl group adds polarity, but the benzyl ring drives it into lipid bilayers (skin).[2][3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1][2][3][4] As an amine, dust or vapors can react with the moisture in the eye to form alkaline solutions, causing corneal opacity [1].[2][3][4]
Dermal (Hand) Double Nitrile Gloves (min 0.11mm thick)Outer Glove: Protects against gross contamination.[2][3][4] Inner Glove: Acts as a barrier against permeation if the outer glove is compromised.[2][3][4] The lipophilic benzyl group increases the rate of permeation compared to simple piperidine.[2][3][4]
Dermal (Body) Tyvek® Lab Coat or Apron (over cotton)Cotton absorbs liquids and holds them against the skin.[2][3][4] For synthesis involving >5g, use impervious sleeves to prevent wrist exposure between glove and coat.[2][3][4]
Respiratory N95/P100 Particulate Respirator (if outside hood)Primary Control: Handle only in a fume hood.[2][3][4][5] If weighing outside a hood is unavoidable (not recommended), a fitted respirator is mandatory to prevent inhalation of alkaline dust.[2][3][4]

Operational Workflow: From Storage to Disposal[1][2][4][6]

This protocol ensures a self-validating safety loop.[1][3][4] If a step cannot be performed safely, the process must halt.[2][3][4]

Phase 1: Receiving & Storage[1][2][3][4]
  • Inspection: Upon receipt, inspect the septum/cap.[2][3][4] Amine intermediates often absorb CO₂ from the air to form carbamates or carbonates, appearing as a "crust" on the solid.[2][3][4]

  • Environment: Store under an inert atmosphere (Nitrogen or Argon) if possible.[2][3][4]

  • Location: Segregate from oxidizing agents and acids .[2][3][4] Storing amines near acid chlorides or anhydrides is a high-risk incompatibility.[1][3][4]

Phase 2: Weighing & Dispensing (Critical Control Point)

The highest risk of exposure occurs during the transfer of solids.[2][3][4]

  • Static Control: Use an ionizing fan or anti-static gun.[2][3][4] Organic powders in plastic containers generate significant static charge, causing "fly-away" powder that can settle on cuffs or benches.[1][3][4]

  • The "Draft" Rule: Weigh inside a fume hood. If air drafts disturb the balance, use a draft shield rather than removing the balance from the hood.[2][3][4]

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, Methanol) inside the storage bottle (if volume permits) to transfer as a liquid, eliminating dust hazards entirely.[2][3][4]

Phase 3: Reaction Monitoring[1][2][4]
  • TLC/LCMS Prep: When taking aliquots, assume the syringe tip contains concentrated material.[2][3][4]

  • Quenching: If used in a reaction with strong acids or electrophiles, the quench may be exothermic.[2][3][4] Add quench agents slowly at 0°C.[2][3][4]

Phase 4: Waste Disposal[1][2][4]
  • Classification: Classify as "Basic Organic Waste" .

  • Segregation: Do NOT mix with acidic waste streams (e.g., acid workups) in the same carboy without neutralization, as this can generate heat and pressure.[2][4]

  • Container Prep: Triple rinse empty containers with a solvent (ethanol or acetone) before disposal to remove residual amine salts.[2][3][4]

Visualizing the Safety Logic (Workflow Diagram)

The following diagram illustrates the decision-making process for safe handling.

SafetyProtocol Start Start: Material Retrieval CheckState Check Physical State (Solid vs. Viscous Oil) Start->CheckState SolidPath State: Solid/Powder CheckState->SolidPath LiquidPath State: Viscous Oil CheckState->LiquidPath StaticControl Apply Static Control (Ionizer/Gun) SolidPath->StaticControl High Dust Risk FumeHood Transfer in Fume Hood (Sash at safe height) LiquidPath->FumeHood Vapor Risk StaticControl->FumeHood Solubilization Pre-dissolve in Solvent (Eliminate Dust Risk) FumeHood->Solubilization Best Practice Reaction Proceed to Reaction FumeHood->Reaction Direct Addition Solubilization->Reaction

Figure 1: Decision logic for minimizing exposure during the handling of 1-(2-Methylbenzyl)piperidin-4-ol. Note the emphasis on static control for solids.

Emergency Response Protocols

In the event of containment breach, immediate action minimizes long-term injury.[1][2][3][4]

Skin Contact (The "Soap Rule")[2][3][4][6]
  • Immediate Action: Flush with water for 15 minutes.

  • The Pivot: Do NOT use organic solvents (ethanol, DMSO) to wash the skin.[2][3][4] This is a common error. Solvents will dissolve the lipophilic benzyl group and drag the compound deeper into the dermis [2].[2][3][4] Use soap and water only .[2][3][4]

Eye Exposure[2][3][4][5][6][7][8]
  • Mechanism: Amines cause saponification of eye lipids.[2][3][4] Damage continues even after the initial splash.[2][3][4]

  • Action: Irrigate for a full 15 minutes. Hold eyelids open. Transport to medical care immediately—alkaline burns are often more damaging than acid burns because they penetrate deeper.[2][3][4]

Spills (Solid)[1][2][3][4][5]
  • Do not sweep. Sweeping generates dust.[2][3][4]

  • Protocol: Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.[2][3][4] Dispose of as hazardous waste.[2][3][4][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol (Analogous Structure Safety Data).[1][3][4] Retrieved March 1, 2026 from [Link][1][2][3]

Sources

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